Maleic Acid Diamide
Description
Historical Context and Evolution of Research Perspectives on Maleic Acid Diamide (B1670390)
The academic investigation into compounds related to Maleic Acid Diamide, such as maleimides, began as early as 1948. zenodo.org The foundational synthesis involves reacting an amine with maleic anhydride (B1165640) to form an intermediate maleamic acid, which is then dehydrated to create the maleimide (B117702) ring structure. frontiersin.orgarkat-usa.orggoogle.com This basic chemical process laid the groundwork for future advancements.
A significant leap occurred in the late 1960s and early 1970s with the introduction and development of bismaleimides (BMIs). zenodo.orgcnrs.frmetu.edu.tr These materials, prepared from the reaction of a diamine with maleic anhydride, quickly gained attention as a new class of thermosetting polyimides. iccm-central.org Early commercial versions, such as Kerimid 601, were based on the reaction of bis(4-maleimidophenyl)methane (BDM) and bis(4-aminophenyl)methane. cnrs.fr The initial research focus was on their homopolymerization to create thermoset polymers, a breakthrough achieved in 1968. zenodo.org
Throughout the 1970s, research expanded to address the inherent brittleness of early BMI resins. A notable development was the modification of BMIs with diamines to form linear high-molecular-weight polymers known as polyaspartimides. metu.edu.tr The 1990s marked a new phase of research with the investigation of maleic-based polymers as kinetic hydrate (B1144303) inhibitors (KHIs) for the oil and gas industry. acs.orgnih.govnih.govresearchgate.net More recently, the research perspective has shifted towards creating highly specialized and "smart" materials. This includes the development of maleic acid amide derivatives that are sensitive to pH, enabling applications in targeted drug delivery systems where the amide bond can be cleaved under the acidic conditions of a tumor microenvironment. acs.orgresearchgate.netnih.govsnu.ac.kruu.nl
Significance of this compound within Contemporary Organic Synthesis and Materials Science Research Paradigms
This compound and its derivatives, particularly bismaleimide (B1667444) (BMI) resins, hold a position of considerable importance in modern materials science and organic synthesis. They are recognized as a critical class of high-performance thermosetting polymers, bridging the performance gap between epoxy and polyimide resins. iccm-central.org
In Materials Science , BMIs are indispensable for applications demanding high thermal stability, such as in the aerospace and electronics industries. digitallibrarynasampe.orgcognitivemarketresearch.comupb.romdpi.com They serve as matrix resins for advanced fiber-reinforced composites used in aircraft structures, engine components, and military hardware. zenodo.orgiccm-central.orgcognitivemarketresearch.com The appeal of BMI resins lies in their high glass transition temperatures (Tg), often exceeding 270°C, excellent mechanical properties that are retained at elevated temperatures (up to 250°C), and resistance to fire and radiation. digitallibrarynasampe.orgupb.ropolymerinnovationblog.comnih.gov Formulations are often created as powders or solutions for use in various manufacturing processes, including the production of composites and high-temperature adhesives. cognitivemarketresearch.com
In Organic Synthesis , derivatives of maleic acid serve as versatile building blocks. The reactive nature of the maleimide group is exploited in various chemical reactions. frontiersin.org A significant application is in bioconjugation, where maleimides are used for site-selective modification of proteins by reacting with thiol groups of cysteine residues. arkat-usa.org Furthermore, the development of pH-sensitive maleic acid amide linkers has become a powerful tool in designing smart nanocarriers for targeted drug delivery. acs.orgthno.orgthno.orgmdpi.com These systems are engineered to be stable at physiological pH but release their therapeutic payload in the acidic microenvironment of tumors. acs.orgthno.org Copolymers based on maleic anhydride are also being synthesized for industrial applications such as kinetic hydrate and corrosion inhibitors in oil and gas production. nih.govnih.govunit.no
Contemporary Research Challenges and Emerging Opportunities Pertaining to this compound
Despite their advantages, the use of this compound derivatives, especially BMI resins, presents several research challenges. A primary issue is the inherent brittleness of cured BMI resins, which results from their high crosslink density and aromatic structure. mdpi.commater-rep.comrsc.org This brittleness can lead to micro-cracking and limits their application in areas requiring high fracture toughness. upb.ro Consequently, a major focus of current research is on toughness modification. mater-rep.com Strategies include copolymerization with flexible molecules like allyl compounds, chain extension with diamines, and blending with thermoplastics or rubber tougheners. mdpi.comresearchgate.netnasa.gov However, modifying BMIs to improve toughness without compromising their high-temperature performance and processability remains a delicate balancing act. scispace.com Another challenge is the high melt viscosity and processing temperatures of some BMI monomers, which can complicate manufacturing. scispace.com
These challenges create significant opportunities for innovation. A major emerging field is the development of "smart" materials based on maleic acid amides. Researchers are designing tumor-acidity-cleavable maleic acid amide (TACMAA) linkers for nanoparticles that can navigate the body and release drugs specifically at cancer sites. acs.orgnih.govthno.org This is achieved by creating amide bonds that are stable at the body's normal pH of 7.4 but cleave at the lower pH found in tumor microenvironments (pH ~6.5-6.8). acs.orgthno.org This approach allows for charge-reversal nanoparticles that can evade the immune system and enhance cellular uptake. thno.orgthno.orgmdpi.com
Another area of opportunity lies in creating multifunctional materials for industrial applications. Research is ongoing to develop maleic anhydride copolymers that act as both kinetic hydrate inhibitors and corrosion inhibitors for oil and gas pipelines, potentially combined with scale inhibition properties. nih.govunit.no There is also a push to develop more environmentally friendly synthesis methods, for example, using water as a solvent for maleimide synthesis. arkat-usa.org Furthermore, enhancing the performance of BMI composites through the incorporation of nanomaterials like graphene oxide is an active area of investigation to improve both toughness and thermal stability simultaneously. rsc.orgnih.gov
Interactive Data Tables
Mechanical and Thermal Properties of Bismaleimide (BMI) Systems
The following table summarizes key performance indicators for various BMI resin systems, highlighting their suitability for high-temperature applications.
| Resin System/Composite | Glass Transition Temp. (Tg) | Flexural Strength | Flexural Modulus | Reference |
| Quantum Composites HTC-9593 (55% Carbon Fiber) | 379 °C (dry), 341 °C (wet) | 517 MPa | 48.3 GPa | matweb.com |
| Cycom-5250-4 RTM Part | 296 °C (dry) | Data not available | Data not available | iccm-central.org |
| LP-15 (Carbon Fiber Composite) | 335 °C | 520 MPa (at 300°C, wet) | Data not available | iccm-central.org |
| BDM/DABPA/BMIX/SiC Composite | 274 °C | 109.52 MPa | Data not available | nih.gov |
| ES-GO/BMI Composite (0.3 wt% ES-GO) | Data not available | Increased by 25-35% vs neat | Increased by 25-35% vs neat | nih.gov |
This table is interactive. Click on the headers to sort the data.
pH-Dependent Hydrolysis of Maleic Acid Amide Derivatives
This table illustrates the pH-sensitivity of various maleic acid amide (MAA) derivatives, a critical property for the design of smart drug delivery systems. The half-life (t½) indicates the time taken for half of the compound to degrade at a given pH.
| Maleic Acid Amide Derivative | pH | Half-life (t½) | Key Finding | Reference |
| Maleic Acid Amide (MAA) | 7.4 | Stable | Slow degradation at pH 5.5 | acs.orgresearchgate.net |
| 5.5 | ~16 hours | acs.orgresearchgate.net | ||
| 3.0 | ~7 hours | acs.orgresearchgate.net | ||
| Citraconic Acid Amide | 7.4 | Stable | Faster degradation than MAA at pH 5.5 | acs.orgresearchgate.net |
| 5.5 | ~1.5 hours | acs.orgresearchgate.net | ||
| 2,3-Dimethylmaleic Acid Amide (from DMMA) | 7.4 | Stable | Rapid charge reversal from negative to positive at pH 6.8 | acs.orgthno.org |
| 6.8 | Cleavable, rapid charge reversal | acs.orgthno.org | ||
| cis-Aconitic Acid Amide (linker for DOX) | 7.4 | Stable | Significant degradation at endosomal/lysosomal pH | thno.org |
| 5.0 | ~1 hour | thno.org | ||
| 4.0 | ~3.5 hours | thno.org |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure
Properties
IUPAC Name |
but-2-enediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68442-77-3 | |
| Record name | 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenediamide, (E)-, N,N'-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Maleic Acid Diamide and Its Derivatives
Novel Catalytic Approaches in Maleic Acid Diamide (B1670390) Synthesis
Catalysis is central to the modern synthesis of maleic acid diamide and its analogues, offering pathways to improved reaction rates, higher selectivity, and milder operating conditions. The development of novel catalysts, spanning heterogeneous, homogeneous, and organocatalytic systems, has been pivotal in advancing the synthesis of the maleamic acid backbone.
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. In the context of this compound synthesis, their primary role is in the efficient production of the key precursor, maleic anhydride (B1165640), from various feedstocks. The yield and purity of this precursor directly impact the efficiency of the subsequent amidation step.
Research has focused on the vapor-phase oxidation of substrates like furfural (B47365) using solid catalysts. For instance, VOx/Al2O3 catalysts have demonstrated high efficiency in converting furfural to maleic anhydride. researchgate.net At a temperature of 593 K, these catalysts can achieve a maleic anhydride yield as high as 73%. researchgate.net The structure of the supported vanadium oxides and the reaction conditions are critical factors influencing catalytic performance. researchgate.net
Solid acid catalysts are also employed. Sulfated zirconia has been investigated for the oxidation of furfural, leading to the formation of maleic acid among other products. acs.org While sulfated zirconia is a strong acid catalyst, its selectivity towards maleic acid can be influenced by the presence of both Brønsted and Lewis acid sites. acs.org Other solid acid catalysts, such as Amberlyst-15, have also been explored for the conversion of biomass-derived molecules into maleic acid precursors. tu-darmstadt.de The performance of various heterogeneous catalysts in producing these essential precursors is summarized in the table below.
Table 1: Performance of Selected Heterogeneous Catalysts in Maleic Anhydride/Acid Synthesis
| Catalyst | Precursor | Temperature (°C) | Pressure | Yield (%) | Product | Citation |
| VOx/Al2O3 | Furfural | 320 | Atmospheric | 73 | Maleic Anhydride | researchgate.net |
| Vanadium Phosphorus Oxide | Furfural | 360 | Atmospheric | ~90 | Maleic Anhydride | researchgate.net |
| Pt/C with Pb promoter | 5-Hydroxymethylfurfural (HMF) | 25 | 1 bar O2 | 99 | 2,5-Furandicarboxylic acid | frontiersin.org |
| Pt/ZrO2 | 5-Hydroxymethylfurfural (HMF) | 100 | 10 bar O2 | 97.3 | 2,5-Furandicarboxylic acid | frontiersin.org |
| Sulfated Zirconia | Furfural | 40–90 | N/A | 10** | Succinic Acid*** | acs.orgtu-darmstadt.de |
*A related dicarboxylic acid, not maleic acid, but demonstrates high-yield oxidation via heterogeneous catalysis. **Represents selectivity, not isolated yield. ***Succinic acid is a major product alongside maleic acid in this reaction.
Homogeneous Catalysis in this compound Formation
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. researchgate.netlibretexts.org In the synthesis of maleic acid precursors, palladium-based systems have proven effective. A simple catalytic system of PdI2 with potassium iodide (KI) can catalyze the oxidative dialkoxycarbonylation of terminal alkynes to produce maleic diesters with high yields. researchgate.net By substituting the alcohol with water as the nucleophile, the same system can be adapted to effectively synthesize maleic anhydrides or maleic acids directly. researchgate.net
Heteropolyacids, such as phosphomolybdic acid (H3PMo12O40), represent another class of efficient homogeneous catalysts. They are particularly effective in the aerobic oxidation of renewable furfural to maleic acid. researchgate.net When combined with co-catalysts like copper nitrate (B79036) or vanadyl acetylacetonate, these systems can achieve significant yields of maleic acid in an aqueous medium. researchgate.netresearchgate.net The use of a biphasic aqueous/organic system can simplify product separation, as the furfural reactant and the maleic acid product predominantly reside in different phases. researchgate.net
Table 2: Homogeneous Catalytic Systems for Maleic Acid/Anhydride Production from Furfural
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | Maleic Acid Yield (%) | Citation |
| Cu(NO3)2 + H3PMo12O40 | Water | 98 | 14 | 95.2 | 49.2 | researchgate.net |
| VO(acac)2 + H3PMo12O40 | Biphasic | N/A | N/A | N/A | 56 | researchgate.net |
Organocatalytic Strategies for this compound Production
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. In the synthesis of this compound derivatives, organocatalytic strategies are often employed in the direct amidation steps. The formation of N-substituted maleamic acids, the mono-amide precursors, occurs readily from the reaction of primary amines with maleic anhydride. mdpi.com While this reaction can proceed without a catalyst, organic bases like pyridine (B92270) are sometimes used to facilitate the transformation, particularly in peptide synthesis contexts. uu.nl
A notable application of organocatalysis is the base-catalyzed synthesis of symmetric dimaleamic acids, which are N,N'-disubstituted maleic acid diamides. The ring-opening of a bis-maleimide in water, catalyzed by a base like sodium hydroxide, can produce the corresponding dimaleamic acid in nearly quantitative yields (>99%). mdpi.comresearchgate.net This represents a direct and efficient route to a diamide derivative under green conditions. mdpi.comresearchgate.net Furthermore, the development of tandem reactions, such as the organocatalytic tandem Michael-aldol reaction, showcases the power of organocatalysis to build complex molecular architectures efficiently, a principle applicable to advanced derivative synthesis. chimia.ch
Green Chemistry Principles in this compound Synthetic Pathways
The application of green chemistry principles is paramount in developing sustainable synthetic routes for this compound. These principles focus on reducing environmental impact by minimizing waste, using safer solvents, improving energy efficiency, and designing atom-economical reactions. tandfonline.com
A key objective of green chemistry is to eliminate or reduce the use of hazardous solvents. The synthesis of maleanilic acids (N-substituted mono-amides) has been successfully achieved under solvent-free conditions. scispace.com The simple grinding of maleic anhydride with various substituted anilines at room temperature can produce the desired products in good to excellent yields (85-96%). scispace.com This mechanosynthetic approach avoids the large volumes of solvents like ether, chloroform, or acetic acid used in traditional methods. scispace.com
Another solvent-free method involves reacting polymaleic anhydride with urea (B33335) at elevated temperatures (180 °C) to produce polymaleimide, a process that relies on the formation of amide and imide linkages without a solvent medium. nih.gov Even when solvents are necessary, the choice of greener alternatives is prioritized. For example, the synthesis of dimaleamic acids has been demonstrated in environmentally benign solvents like water and acetic acid, which require minimal work-up procedures. mdpi.comresearchgate.net
Table 3: Comparison of Solvent-Free Methods for Maleamic Acid/Imide Synthesis
| Reactants | Method | Temperature | Time | Yield (%) | Citation |
| Maleic anhydride + 4-chloroaniline | Grinding | Room Temp. | 5 min | 96 | scispace.com |
| Maleic anhydride + 4-bromoaniline | Grinding | Room Temp. | 5 min | 95 | scispace.com |
| Maleic anhydride + 4-aminophenol | Grinding | Room Temp. | 10 min | 92 | scispace.com |
| Polymaleic anhydride + Urea | Heating | 180 °C | 3 h | 95 (conversion) | nih.gov |
| Maleanilic acid + Dicyclohexylcarbodiimide | Grinding | Room Temp. | 8 min | 67 | tandfonline.com |
Atom-Economical Transformations in this compound Synthesis
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com The ideal reaction has 100% atom economy, where all reactant atoms are found in the final product, and no byproducts are generated.
The synthesis of maleamic acids via the direct addition of an amine to maleic anhydride is a prime example of an atom-economical reaction. mdpi.comresearchgate.net This transformation is essentially a 100% atom-economical process, as it involves the opening of the anhydride ring by the amine with no atoms being lost as byproducts. Similarly, the synthesis of N,N'-substituted maleic acid diamides (dimaleamic acids) from a diamine and two equivalents of maleic anhydride is also highly atom-economical. mdpi.com
Stereoselective Synthesis of this compound Analogues
Stereoselectivity is crucial in chemical synthesis as different stereoisomers of a molecule can exhibit distinct properties. For derivatives of this compound, controlling stereochemistry allows for the precise design of molecules with desired characteristics. This is achieved through both diastereoselective and enantioselective approaches.
Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. This is often accomplished by using chiral starting materials or reagents that influence the stereochemical outcome of a reaction.
A notable example is the Castagnoli-Cushman reaction (CCR), which can be used to synthesize unsaturated lactams, structural analogues of cyclic maleic acid diamides. The reaction of alkyl-substituted maleic anhydrides with imines typically yields the kinetic anti-diastereoisomer as the major product. mdpi.com Interestingly, the diastereoselectivity can be reversed by altering the reaction conditions, such as by adding triethylamine (B128534) and triethylammonium (B8662869) hydrochloride. mdpi.com This highlights the tunability of the process to favor the desired diastereomer.
Another powerful strategy is the use of multicomponent reactions (MCRs). A three-component reaction involving aldehydes, amides, and maleic anhydride can produce 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids. researchgate.net This process proceeds through a Diels-Alder reaction of an in situ-generated 1-acylamino-1,3-butadiene derivative with maleic anhydride, leading to specific diastereomeric bicyclic products. researchgate.net The diastereoselectivity of such reactions can be influenced by employing chiral amines, which guide the stereochemical course of the transformation. researchgate.net
Research has also explored the diastereoselective reactions of imines with substituted succinic anhydrides, which are hydrogenated analogues of maleic anhydride. For instance, the reaction with arylthio-substituted succinic anhydrides proceeds with high diastereoselectivity, governed by the preferred enolization at the thioaryl-substituted position. mdpi.com
Table 1: Examples of Diastereoselective Syntheses of this compound Analogues
| Reaction Type | Reactants | Product Class | Key Finding | Reference |
|---|---|---|---|---|
| Castagnoli-Cushman Reaction | Alkyl-substituted maleic anhydrides, Imines | Unsaturated Lactams | Kinetic anti-diastereoisomer is the major product; selectivity can be reversed with additives. | mdpi.com |
| Multicomponent Diels-Alder | Aldehydes, Amides, Maleic Anhydride | Bicyclic Acylamino Acids | Forms complex bicyclic structures with inherent diastereoselectivity. | researchgate.net |
| 2C-CCR | Arylthio-substituted succinic anhydrides, Imines | Thioaryl-substituted Lactams | High diastereoselectivity controlled by the thioaryl substituent. | mdpi.com |
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is critical in fields like pharmaceuticals and materials science, where one enantiomer may have desired activity while the other is inactive or detrimental.
One effective strategy involves using chiral building blocks derived from the "chiral pool." L-Malic acid, a naturally occurring chiral molecule, can be used as both a chiral auxiliary and a building block. x-mol.net For example, the condensation of L-malic acid with an amine like homoveratrylamine leads to a chiral imide, which can then be transformed through further steps into enantiomerically pure target molecules. x-mol.net
Asymmetric catalysis is another powerful tool. Chiral phosphoric acids have been utilized as catalysts in the enantioselective amination of ketenes, which can be generated from α-diazoketones. nih.gov This method facilitates the formation of chiral amides with high enantioselectivity by controlling the proton-transfer step in the reaction mechanism. nih.gov Similarly, co-catalyst systems, such as an achiral rhodium complex paired with a chiral squaramide, can achieve highly enantioselective N-H insertion reactions of carbenes into primary amides, producing chiral amide products rapidly and in high yields. nih.gov
1,3-Dipolar cycloaddition reactions also offer a pathway to chiral derivatives. The reaction between nitrones derived from carbohydrates like D-ribose or D-glucose and dipolarophiles such as maleimide (B117702) or maleic acid can produce novel chiral isoxazolidine (B1194047) derivatives stereoselectively. dntb.gov.ua The inherent chirality of the sugar-derived nitrone directs the stereochemical outcome of the cycloaddition. dntb.gov.ua
Table 2: Overview of Enantioselective Strategies for Chiral Amide Synthesis
| Methodology | Key Components | Product Type | Enantiocontrol Principle | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Malic acid, Amines | Chiral Imides/Lactams | Incorporation of a stereodefined natural product. | x-mol.net |
| Asymmetric Catalysis | Diazoketones, Amines, Chiral Phosphoric Acid | Chiral Amides | Catalyst controls enantioselective proton transfer. | nih.gov |
| Co-catalysis | Primary Amides, Diazo Compounds, Rhodium/Chiral Squaramide | Chiral Amides | Non-covalent interactions between catalyst and intermediate. | nih.gov |
| 1,3-Dipolar Cycloaddition | Chiral Nitrones (from sugars), Maleimide/Maleic Acid | Chiral Isoxazolidines | Stereodirection provided by the chiral nitrone. | dntb.gov.ua |
Continuous Flow Chemistry and Scalability Considerations for this compound Synthesis
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of many chemical compounds, including amides. This technology offers enhanced safety, better process control, improved energy efficiency, and greater scalability.
The synthesis of maleic acid derivatives has been successfully translated to flow processes. For instance, the conversion of maleamic acids to isomaleimides, which are isomers of the cyclic imide of maleic acid, has been achieved in a flow reactor with a remarkably short residence time of just 13 seconds, while maintaining good to excellent yields. researchgate.net This demonstrates a significant increase in throughput compared to batch methods. researchgate.net
When scaling up the synthesis of this compound and its derivatives, several factors must be considered. A primary challenge in flow chemistry is managing solids, as starting materials, intermediates, or products may have poor solubility, leading to clogging of the reactor. hybrid-chem.com The selection of an appropriate solvent or co-solvent system is critical to ensure that all components remain in a homogeneous solution under the processing conditions. hybrid-chem.com For example, in the continuous aminolysis of anhydrides, choosing a solvent that dissolves all reactants and products can lead to improved process control and yields comparable to or greater than batch reactions. hybrid-chem.com
Continuous flow reactors also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and selectivity. researchgate.net The reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene (B11656) and maleic anhydride has been successfully performed in a continuous-flow microreactor, demonstrating that reaction rates can be accelerated by increasing the reaction temperature. researchgate.net
The scalability of amide synthesis in flow has been demonstrated up to the kilogram scale. Solvent-free continuous flow synthesis of amides has been achieved using a mechanochemical approach in a jacketed screw reactor, yielding 80-90% of the final amide within 2-3 minutes at room temperature. digitellinc.com This method was successfully demonstrated for up to a 100-gram scale synthesis, showcasing its potential for industrial production. digitellinc.com The use of bio-derived solvents like γ-valerolactone (GVL) further enhances the green credentials of continuous flow amide synthesis, allowing for the on-demand generation of products with high productivity under mild conditions. benthamdirect.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Maleic Acid Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | researchgate.netdigitellinc.com |
| Process Control | Limited (e.g., hotspots, mixing issues) | Precise control of temperature, pressure, stoichiometry | hybrid-chem.comresearchgate.net |
| Scalability | Challenging, often requires re-optimization | More straightforward by running longer or using parallel reactors | researchgate.netdigitellinc.com |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes at any given time | benthamdirect.com |
| Handling Solids | Standard procedure | Can be challenging, may cause clogging; requires specialized reactors or solvent selection | hybrid-chem.com |
Sophisticated Spectroscopic and Structural Elucidation Studies of Maleic Acid Diamide
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Microstructural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamics of molecules in both solution and the solid state. mdpi.com For maleic acid diamide (B1670390) and its derivatives, NMR studies offer a window into their conformational preferences, the nature of their chemical bonds, and their behavior in different environments.
For complex molecules like derivatives of maleic acid diamide, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multidimensional NMR techniques, such as 2D and 3D NMR, are indispensable for unambiguous structural assignment. orcid.org These methods correlate nuclear spins through chemical bonds or through space, allowing for the comprehensive mapping of molecular connectivity and spatial relationships.
Techniques like COSY (Correlation Spectroscopy) are used to identify spin-spin coupled protons, revealing the connectivity of the carbon backbone. bipm.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached and more distant carbons, respectively, providing a complete picture of the C-H framework. mdpi.com For instance, in the analysis of polyester (B1180765) derivatives of maleic acid, 2D NMR was crucial in establishing the stereochemistry of the resulting adducts. orcid.orgresearchgate.net These techniques have also been instrumental in confirming the structures of newly synthesized maleic anhydride (B1165640) derivatives, where the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure. frontiersin.org
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~8.0 | - |
| Olefinic (C=C-H) | 6.2 - 6.4 | 130 - 136 |
| Carbonyl (C=O) | - | 160 - 170 |
| Aromatic Protons | 7.1 - 8.2 | 116 - 148 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. nih.gov Solid-state NMR (SSNMR) is a key technique for studying the polymorphism of this compound and its derivatives, as it can distinguish between different crystal packing arrangements and intermolecular interactions. dicp.ac.cnnih.gov
SSNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), provide high-resolution spectra of solid samples, revealing details about the local environment of each atom. nih.govnih.gov Differences in the chemical shifts and line widths in the SSNMR spectra of different polymorphs can indicate variations in molecular conformation and hydrogen bonding patterns. nih.gov For example, studies on dicarboxylic acid-diamine adducts have utilized ¹H MAS, ¹⁵N, and ¹³C CP/MAS NMR to investigate the nature of hydrogen bonds and identify different polymorphic forms. nih.gov The sensitivity of ¹⁷O NMR to hydrogen bonding makes it a particularly powerful tool for probing the intermolecular interactions that define different polymorphs. ox.ac.uk
The amide bond in this compound exhibits restricted rotation due to the partial double bond character of the C-N bond, a consequence of resonance stabilization. nanalysis.commasterorganicchemistry.com This restricted rotation can lead to the existence of different conformers that can be observed and studied using dynamic NMR (DNMR) techniques. By varying the temperature, DNMR can be used to determine the energy barriers to rotation around the amide bond. nanalysis.com At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single, averaged signal. nanalysis.com
Tautomerism, the equilibrium between two or more interconverting structural isomers, is another phenomenon that can be investigated using NMR. In derivatives of malonic acid diamide, different tautomeric forms have been identified and characterized using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. nih.gov Similarly, studies on maleic hydrazide, a related compound, have employed NMR to investigate the tautomeric equilibria between different forms in solution. rsc.orgpsu.edu The chemical shifts and coupling constants observed in the NMR spectra provide crucial information about the predominant tautomeric form under specific conditions.
Single-Crystal X-ray Diffraction Analysis of this compound and Its Complexes
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure and properties of this compound and its complexes. nih.gov
The crystal structures of this compound and its derivatives are often stabilized by a complex network of intermolecular interactions, with hydrogen bonds playing a particularly important role. nih.govsemanticscholar.org SC-XRD analysis allows for the precise mapping of these hydrogen bonding networks. nih.gov For example, in the crystal structure of N,N'-bis(4-chlorophenyl)maleamide, both intramolecular and intermolecular N–H···O hydrogen bonds were identified, which link the molecules into infinite chains. nih.gov
These hydrogen bonds, along with other non-covalent interactions like van der Waals forces, dictate the packing of molecules in the crystal lattice. rsc.org The strength and geometry of these interactions can significantly influence the physical properties of the material. In co-crystals of maleic acid with other molecules, SC-XRD has been used to confirm the formation of strong, complementary hydrogen bonds between the amide group and a carboxylic acid group, for instance. americanpharmaceuticalreview.com
Interactive Table: Typical Hydrogen Bond Geometries in this compound Derivatives
| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N-H···O=C | ~0.86 | ~2.1 | ~2.9 | ~150-170 |
| O-H···O=C | ~0.97 | ~1.7 | ~2.6 | ~170-180 |
Note: Values are illustrative and vary between different crystal structures.
The ability of this compound to form different polymorphic structures is of great interest in the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. core.ac.uk By understanding the intermolecular interactions that govern crystal packing, it is possible to control the formation of specific polymorphs. scribd.com
SC-XRD is the primary tool for identifying and characterizing different polymorphs, each of which will have a unique unit cell and crystal structure. chesci.com For example, different polymorphs of dicarboxylic acid-diamine adducts have been identified and their structures determined by X-ray diffraction. nih.gov The insights gained from SC-XRD studies can be used to develop strategies for selectively crystallizing a desired polymorph, for instance by controlling factors such as solvent, temperature, and the presence of additives. In some cases, mechanosynthesis (grinding) has been used to obtain different crystalline forms, including open-chain intermediates of maleimide (B117702) derivatives, which were subsequently characterized by single-crystal and powder X-ray diffraction. core.ac.uk
Co-crystallization Studies Involving this compound
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. turkjps.org It involves combining two or more different molecular components in a single crystal lattice. nih.gov Amide derivatives, such as this compound, are excellent candidates for co-crystal formation due to the presence of both hydrogen bond donor (-NH) and acceptor (-C=O) groups. semanticscholar.org
The formation of co-crystals often relies on the creation of robust hydrogen-bonded assemblies between neutral molecules. nih.gov In the context of this compound, co-crystallization can be explored with various co-formers, particularly those containing carboxylic acid groups, to form amide-acid heterosynthons, which are reliable and frequently occurring intermolecular recognition motifs. semanticscholar.org Studies have shown that co-crystals of active pharmaceutical ingredients with compounds like maleic acid have been successfully prepared to enhance properties such as solubility. turkjps.orgnih.govgoogle.com For example, co-crystals of caffeine (B1668208) and theophylline (B1681296) have been formed with dicarboxylic acids, including maleic acid. nih.govresearchgate.netfarmaciajournal.com The success of co-crystallization can be influenced by the stoichiometry of the components and the solvent used during the process. ugr.es
While specific co-crystallization studies focusing solely on this compound are not extensively detailed in the provided results, the principles of crystal engineering suggest its high potential as a co-former. The ability of its amide groups to form strong, directional hydrogen bonds is a key factor. semanticscholar.org For instance, research on maleic hydrazide, a related cyclic diamide, explored its potential for co-crystal formation, although without success, highlighting that even with suitable functional groups, co-crystal formation is not always guaranteed. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Bonding, Molecular Dynamics, and Association Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound and its derivatives. researchgate.net These methods provide detailed information about the vibrational modes of functional groups, which are sensitive to the molecule's conformation and intermolecular interactions. nih.govthermofisher.cn
Detailed Band Assignment for Functional Group Vibrations and Environmental Effects
The FT-IR and Raman spectra of this compound and related structures exhibit characteristic bands corresponding to its functional groups. The amide group gives rise to distinct vibrations, including the amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) bands. nih.govnih.gov
In a study of poly(styrene-co-maleic acid) conjugated with aminofluorescein, the formation of an amide linkage was confirmed by the appearance of the amide I band at 1654 cm⁻¹ (strong C=O stretching) and the amide II band at 1537 cm⁻¹ (N-H bending). nih.gov The disappearance of maleic anhydride stretching frequencies around 1837 cm⁻¹ and 1760 cm⁻¹ further supported the reaction. nih.gov The FT-IR spectrum of maleic anhydride itself shows a characteristic strong peak for the anhydride functional group between 1780–1820 cm⁻¹. zbaqchem.com If maleic acid is present as an impurity, a peak around 1700 cm⁻¹ appears due to the carboxylic acid group. zbaqchem.com For maleic acid, a signal at 1707 cm⁻¹ is characteristic of the intramolecular hydrogen-bonded C=O stretch. researchgate.net
Environmental factors, such as the formation of intermolecular hydrogen bonds in different crystal packing arrangements or in solution, can significantly influence the position and shape of these vibrational bands. For instance, in studies of maleic acid, different conformers were identified through matrix isolation IR spectroscopy, where subtle shifts in vibrational frequencies corresponded to different arrangements of the carboxylic acid groups. acs.org The table below summarizes key functional group vibrations relevant to the analysis of this compound.
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Notes |
| Amide | Amide I (C=O stretch) | ~1650 | Position is sensitive to hydrogen bonding. acs.org |
| Amide | Amide II (N-H bend, C-N stretch) | ~1550 | Also influenced by hydrogen bonding and conformation. nih.gov |
| Alkene | C=C stretch | ~1640 | Characteristic of the butenediamide backbone. |
| Alkene | C-H stretch | >3000 | |
| Amine | N-H stretch | 3200-3500 | Can appear as a broad band when involved in hydrogen bonding. |
This table is a generalized representation based on typical infrared absorption frequencies.
In-Situ Vibrational Spectroscopy for Reaction Monitoring of this compound Transformations
In-situ vibrational spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing mechanistic insights and tracking the formation of intermediates and products. acs.org For transformations involving this compound or its precursors, FT-IR spectroscopy can be particularly effective.
For example, in studies of reactions involving maleic anhydride, FT-IR has been used to follow the conversion to maleic acid by observing the disappearance of the anhydride peaks (1856 and 1780 cm⁻¹) and the appearance of the carboxylic acid peak (1707 cm⁻¹). researchgate.net Similarly, the reaction of maleic anhydride with amines to form maleamic acids has been monitored using in-situ IR spectroscopy. nih.gov These studies demonstrate that the distinct vibrational signatures of the reactant (anhydride or acid) and the product (amide) allow for real-time tracking of the reaction progress. This approach could be directly applied to monitor the synthesis of this compound from maleic acid or its derivatives, or to study its subsequent reactions, such as polymerization or hydrolysis. The ability to observe the growth of amide I and II bands while the reactant bands diminish would provide a clear picture of the reaction kinetics.
Analysis of Conformational Changes and Intermolecular Association in this compound via Vibrational Modes
The vibrational spectra of this compound are highly sensitive to its conformation and the extent of intermolecular association. nih.gov Changes in the molecular geometry or the hydrogen-bonding network are reflected in the positions, intensities, and shapes of the IR and Raman bands. rsc.org
Studies on related molecules demonstrate this principle. For instance, the conformational analysis of amylin aggregates was modulated by styrene-maleic-acid copolymers, with FT-IR revealing transitions between α-helical and β-sheet structures. nih.gov Similarly, investigations into different polymorphs of maleic hydrazide, which all contain the same hydrogen-bonded ladder motif, show how vibrational spectroscopy can probe subtle structural similarities and differences. rsc.org For maleic acid itself, different conformers have been identified based on their distinct IR spectra in matrix isolation studies. acs.org These conformational differences, primarily related to the orientation of the carboxyl groups, lead to observable shifts in the O-H and C=O stretching frequencies. acs.org
For this compound, similar analyses can be performed. Different crystalline polymorphs would likely exhibit distinct FT-IR and Raman spectra due to variations in their intermolecular hydrogen-bonding patterns (amide-amide interactions). The amide I and N-H stretching regions would be particularly sensitive to these changes. By analyzing these spectral regions, one can deduce information about the strength and geometry of the hydrogen bonds, and thus the nature of the intermolecular association.
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. researchgate.net
The mass spectrum of a primary amide typically shows a characteristic fragmentation pattern. libretexts.org Upon ionization, the molecular ion undergoes cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, with a molecular weight of 114.10 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 114. nih.gov
Analysis of related compounds provides insight into expected fragmentation. For instance, in a derivative of maleic anhydride, the molecular ion peak was observed, along with a significant fragment resulting from the loss of a substituent group. frontiersin.org The fragmentation of amides often involves alpha-cleavage, and for primary amides, a base peak resulting from McLafferty rearrangement can be prominent. libretexts.org The fragmentation of maleic acid itself involves the loss of characteristic groups, and its trimethylsilyl (B98337) derivative shows complex fragmentation pathways. researchgate.net
The NIST Mass Spectrometry Data Center provides a reference spectrum for maleamide (B1587962) ((Z)-but-2-enediamide), showing prominent peaks that can be used for identification. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. researchgate.netkg.ac.rs
While a standard mass spectrometer might identify a molecule with a nominal mass of 114, HRMS can distinguish between different possible formulas that have the same integer mass. For this compound, the exact monoisotopic mass is 114.042927 Da. nih.gov HRMS can measure this value with sufficient accuracy (e.g., within a few parts per million) to differentiate it from other potential formulas like C₅H₆N₂O (exact mass 110.0480) or C₆H₁₀O₂ (exact mass 114.0681), thus confirming the elemental composition as C₄H₆N₂O₂. This capability is crucial for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex mixture. libretexts.orgkg.ac.rs
The use of HRMS in conjunction with MS/MS, where fragment ions are also mass-analyzed with high accuracy, further enhances the confidence in structural assignments by providing exact masses for the fragments, which must correspond to logical losses from the parent molecule. kg.ac.rs
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis. Initially, precursor ions are generated and selected in the first mass spectrometer (MS1) based on their mass-to-charge (m/z) ratio. wikipedia.org These selected ions are then subjected to fragmentation through methods like collision-induced dissociation (CID), where they collide with neutral gas molecules, leading to the formation of smaller product ions. wikipedia.org These fragment ions are subsequently analyzed by a second mass spectrometer (MS2), providing detailed structural information about the original precursor ion. wikipedia.org
The fragmentation patterns observed in an MS/MS spectrum are crucial for elucidating the molecular structure. In the context of this compound and its derivatives, fragmentation typically occurs at the most labile bonds. For derivatives of a related compound, DL-malic acid, ESI-MS/MS analysis showed that cleavage of the carbon-nitrogen bond in the amide linkage is a primary fragmentation pathway. researchgate.net For instance, the [M+H]⁺ ion of a DL-malic acid derivative at m/z 441 yielded significant fragment ions at m/z 155 and m/z 287, corresponding to this C-N bond cleavage. researchgate.net
In similar polyesteramides, a β-hydrogen transfer rearrangement has been identified as a dominant fragmentation mechanism. mdpi.com This process results in the selective cleavage of bonds such as the –O–CH₂– bond, driven by the formation of stable product ions that contain α,β-unsaturated ester or amide end groups. mdpi.com The fragmentation of pyoverdine, a siderophore containing a malic acid amide moiety, also demonstrates characteristic fragmentation patterns. MS/MS spectra of this compound show distinct fragmentation depending on the collision energy, indicating different fragmentation pathways can be accessed. researchgate.net This ability to control fragmentation is essential for detailed structural characterization. nationalmaglab.org
The table below summarizes key fragmentation pathways relevant to amide-containing structures, which can be extrapolated to understand the fragmentation of this compound.
| Precursor Ion Type | Fragmentation Mechanism | Common Product Ions | Reference |
| Protonated Amide | Cleavage of C-N bond | Ions resulting from the loss of the amine or acid moiety | researchgate.net |
| Polyesteramide | β-Hydrogen transfer | Ions with α,β-unsaturated ester or amide termini | mdpi.com |
| Gas-Phase Ions | Collision-Induced Dissociation | b and y ions from peptide-like backbone cleavage | nationalmaglab.org |
This table illustrates common fragmentation mechanisms observed in amide-containing molecules, providing a model for the analysis of this compound derivatives.
Ion Mobility Spectrometry-Mass Spectrometry for Isomeric Differentiation of this compound Derivatives
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced analytical technique that provides an additional dimension of separation to conventional mass spectrometry, making it exceptionally powerful for distinguishing between isomers—molecules with the same mass but different structures. polyu.edu.hknih.gov IM-MS separates gas-phase ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. polyu.edu.hkresearchgate.net This allows for the separation of isobaric ions that would be indistinguishable by MS alone. polyu.edu.hk The resulting drift time can be used to calculate a collision cross-section (CCS), a value that reflects the ion's conformation in the gas phase. polyu.edu.hk
The differentiation of isomers is a significant analytical challenge, and IM-MS has proven effective for various classes of molecules, including lipids, carbohydrates, and peptides. polyu.edu.hknih.gov For this compound derivatives, which can exist as geometric (cis/trans) or stereoisomers, IM-MS offers a promising approach for their separation and characterization without the need for prior chromatographic separation. diva-portal.org The subtle differences in the three-dimensional structures of these isomers would result in different drift times through the ion mobility cell, enabling their distinction. researchgate.net
To enhance isomeric separation, various strategies can be employed within the IM-MS framework. One such method involves the formation of adducts with metal ions, such as silver (Ag⁺). diva-portal.org The coordination of the metal ion can induce conformational changes in the isomers, leading to more significant differences in their shapes and, consequently, better separation in the ion mobility cell. diva-portal.org This approach has been successfully used to achieve baseline mobility separation of closely related steroid isomers. diva-portal.org Another strategy involves complexation with a larger molecule. For example, bile acid isomers have been separated by forming binary complexes with the antibiotic spiramycin, achieving a separation resolution (Rp-p) of 1.96. researchgate.net Such techniques could be adapted for this compound derivatives to amplify structural differences and facilitate their unambiguous identification.
The table below outlines different IM-MS techniques and their applicability for isomeric differentiation.
| IM-MS Technique | Principle of Separation | Application for Isomeric Differentiation | Reference |
| Drift Tube IMS (DTIMS) | Separation based on ion drift time in a uniform electric field. | Characterization of bile acid isomers and their deuterated versions. | researchgate.net |
| Traveling Wave IMS (TWIMS) | Ions are propelled through the gas by a series of voltage waves. | Separation of isomeric disaccharide ions and their product ions. | nih.gov |
| Cyclic IMS (cIMS) | Ions can be passed through the mobility separator multiple times to increase resolution. | Enhanced separation of steroid isomers via silver ion adduction. | diva-portal.org |
| Field Asymmetric IMS (FAIMS) | Separation based on the difference in ion mobility in high and low electric fields. | General differentiation of isomers based on shape and size. | polyu.edu.hk |
This table summarizes various Ion Mobility Spectrometry techniques that can be applied to differentiate isomers of this compound derivatives.
Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiroptical Properties
Electronic spectroscopy encompasses techniques like Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, which probe the electronic structure of molecules. pg.edu.plslideshare.net These methods are based on the absorption of photons, which causes the promotion of electrons from a ground electronic state to a higher energy excited state, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). pg.edu.pl UV-Vis spectroscopy measures the absorption of light by chromophores—functional groups responsible for electronic transitions—and is widely used for quantitative analysis and detecting conjugated systems. pg.edu.pllibretexts.org Circular Dichroism, on the other hand, measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comlibretexts.org This chiroptical property provides detailed information about the stereochemical arrangement of atoms within a molecule. pg.edu.pl
Absorption and Emission Characteristics of this compound and Its Conjugates
The absorption and emission properties of this compound and its derivatives are determined by the electronic transitions within their chromophores. The core structure of maleic acid contains a conjugated double bond, which gives rise to absorption in the UV region, typically between 220-250 nm for the parent maleic anhydride. researchgate.net The formation of the diamide and subsequent conjugation to other molecules can significantly alter these properties.
When maleic acid is incorporated into copolymers and conjugated with fluorescent dyes, the resulting materials exhibit distinct photophysical characteristics. For example, poly(styrene-co-maleic acid) (SMA) conjugated with aminofluorescein (AF) or rhodamine (Rho) shows maximal absorption peaks (λmax) at 488.0 nm and 494.0 nm, respectively. nih.gov These conjugates also display strong fluorescence, with emission maxima (λem) at 517.0 nm and 525.0 nm. nih.gov Similarly, maleic acid amide derivatives used as linkers for therapeutic peptides exhibit specific absorption and emission wavelengths depending on the attached molecule. A derivative coupled with 5-TAMRA cadaverine (B124047) showed an absorption maximum at 552 nm and an emission maximum at 571 nm. uu.nl
Polymers of maleimide, a related compound, can display excitation-dependent fluorescence, with emission peaks observed at 430 nm and 580 nm. chemrxiv.org The intensity of these emissions can be influenced by factors such as polymer concentration and the presence of substituents. chemrxiv.org Some maleic acid-containing terpolymers also exhibit photophysical properties, with absorption and emission spectra that vary depending on the polarity of the solvent. acs.org
The following table summarizes the absorption and emission data for various this compound conjugates and related compounds.
| Compound/Conjugate | Solvent/State | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |
| SMA-Aminofluorescein (SMA-AF) | 0.01 M Phosphate Buffer (pH 7.5) | 488.0 | 517.0 | nih.gov |
| SMA-Rhodamine (SMA-Rho) | 0.01 M Phosphate Buffer (pH 7.5) | 494.0 | 525.0 | nih.gov |
| Maleic Acid Amide-5-TAMRA | Acetonitrile/Water | 552 | 571 | uu.nl |
| Maleimide Polymers | Solution/Solid State | - | 430 and 580 | chemrxiv.org |
This table presents the absorption and emission maxima for selected conjugates of maleic acid and related compounds, illustrating the tunability of their optical properties.
Circular Dichroism Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is an indispensable tool for studying the three-dimensional structure of chiral molecules. jascoinc.comlibretexts.org It measures the difference in absorption between left and right circularly polarized light, which is non-zero only for optically active compounds. jascoinc.com CD signals are highly sensitive to the conformation and configuration of molecules, making the technique ideal for determining the absolute configuration of enantiomers and studying the supramolecular assembly of chiral systems. pg.edu.pltdx.cat
For chiral derivatives of this compound, CD spectroscopy can provide critical stereochemical information. The absolute configuration of diastereomeric amides can be determined by analyzing their CD spectra, often in conjunction with the exciton-chirality method. scielo.org.mx This method relates the sign of the CD signal (a Cotton effect) to the spatial arrangement of two or more chromophores within the chiral molecule. scielo.org.mx For example, this approach was used to assign the absolute configurations of enantiomeric amides derived from the reaction of a natural product with chiral amines. scielo.org.mx
CD spectroscopy is also powerful for investigating the self-assembly of chiral diamides into larger, ordered structures like gels. tdx.cat Even when the individual monomer is achiral (a meso compound), the resulting supramolecular aggregate can be chiral, giving rise to a CD signal. tdx.cat The shape of the CD spectrum can offer insights into the morphology of the aggregate; for instance, a zigzag arrangement of chromophores in an aggregate can produce a characteristic bisignate signal, known as an exciton (B1674681) couplet. tdx.cat The study of chiral coumarin (B35378) derivatives attached to a tartaric acid diamide core also utilizes CD spectroscopy to investigate their chiroptical properties in various solvents. metu.edu.tr
The application of CD spectroscopy to chiral this compound derivatives allows for:
Determination of Absolute Configuration: Assigning the R/S configuration of stereocenters by comparing experimental spectra with theoretical calculations or established rules like the exciton-chirality method. scielo.org.mx
Conformational Analysis: Studying the preferred conformations of molecules in solution, as CD spectra are sensitive to the spatial arrangement of chromophores. scielo.org.mx
Analysis of Supramolecular Chirality: Investigating the formation of chiral assemblies from diamide-based gelators and understanding the relationship between molecular structure and aggregate morphology. tdx.cat
Detailed Mechanistic Investigations of Maleic Acid Diamide Reactivity
Cycloaddition Reactions Involving the Maleic Acid Diamide (B1670390) Moiety
The electron-poor nature of the double bond in maleic acid diamide makes it an excellent participant in cycloaddition reactions, where it typically acts as the dienophile or dipolarophile.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. When this compound or its derivatives act as the dienophile, the stereochemistry of the resulting cyclohexene (B86901) ring is directly determined by the geometry of the starting materials. masterorganicchemistry.com The Diels-Alder reaction is stereospecific, meaning that a cis-dienophile will form a product with cis substituents on the newly formed ring. masterorganicchemistry.comlibretexts.org
A key aspect of the Diels-Alder reaction's stereochemistry is the endo/exo selectivity, particularly with cyclic dienes. libretexts.org The reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), a close relative of this compound, predominantly yields the endo adduct. chemtube3d.com This preference is explained by the "endo rule," which posits a stabilizing secondary orbital interaction between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state. chemtube3d.com The endo product is considered the kinetic product, as it is formed faster due to a lower activation energy. chemtube3d.commasterorganicchemistry.com However, the exo adduct is typically the more thermodynamically stable product due to reduced steric hindrance. masterorganicchemistry.com At higher temperatures, the reversibility of the Diels-Alder reaction can lead to an equilibrium mixture favoring the more stable exo product, demonstrating a shift from kinetic to thermodynamic control. masterorganicchemistry.com
Table 1: Stereochemical Control in Diels-Alder Reactions
| Factor | Outcome | Rationale |
|---|---|---|
| Dienophile Geometry | Retention of stereochemistry in the product. masterorganicchemistry.comlibretexts.org | The reaction is a concerted, stereospecific process. masterorganicchemistry.com |
| Kinetic Control (Low Temp.) | Favors the endo product. chemtube3d.commasterorganicchemistry.com | Stabilizing secondary orbital interactions in the transition state. chemtube3d.com |
This compound and its derivatives are effective dipolarophiles in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrones to form five-membered heterocyclic rings. nih.govresearchgate.net These reactions are of significant interest for the synthesis of complex, biologically active molecules. nih.gov
Studies involving the cycloaddition of cyclic nitrones to peptidomimetic maleic diamides have demonstrated high levels of regio- and stereoselectivity. nih.govacs.org This selectivity is attributed to a double-asymmetric induction from both the nitrone substituent and the chiral peptide-like structure of the diamide. nih.govacs.org The stereochemical outcome can be influenced by solvent polarity, with nonpolar solvents often leading to increased selectivity. nih.govacs.org The development of photoredox-catalyzed 1,3-dipolar cycloadditions of nitrones with alkenes provides an efficient method for synthesizing isoxazolidine (B1194047) derivatives under mild conditions. researchgate.net
Table 2: Factors Influencing 1,3-Dipolar Cycloadditions with this compound Derivatives
| Reactant/Condition | Observed Selectivity | Reference |
|---|---|---|
| Peptidomimetic Maleic Diamide + Cyclic Nitrones | High regio- and stereoselectivity | nih.govacs.org |
| Nonpolar Solvents | Increased stereoselectivity | nih.govacs.org |
Nucleophilic and Electrophilic Additions to the this compound Double Bond
The electron-deficient double bond of this compound is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of addition products.
The principles of regioselectivity and stereoselectivity are fundamental to understanding addition reactions involving the this compound double bond. masterorganicchemistry.com In electrophilic additions, such as the addition of hydrohalic acids to unsymmetrical alkenes, Markovnikov's rule typically predicts the regiochemical outcome, where the proton adds to the carbon with more hydrogen substituents. uou.ac.in However, the specific substitution on the this compound can influence this outcome.
Stereoselectivity in addition reactions determines the spatial arrangement of the newly formed single bonds. Additions can proceed via syn-addition (both groups add to the same face of the double bond) or anti-addition (groups add to opposite faces). masterorganicchemistry.com For instance, the bromination of maleic acid, which has a cis-double bond, proceeds through a bromonium ion intermediate and results in the anti-addition of the bromine atoms, yielding a racemic mixture of enantiomers. uou.ac.in In contrast, the trans-isomer, fumaric acid, yields a single meso compound. uou.ac.in Nucleophilic addition to the double bond, often a Michael-type addition, is also a key reaction, with the regioselectivity dictated by the electronic effects of the amide groups.
The outcome of addition reactions can be governed by either kinetic or thermodynamic control. libretexts.org A kinetically controlled reaction, which is typically irreversible and occurs at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). masterorganicchemistry.comlibretexts.org A thermodynamically controlled reaction, which is reversible and occurs at higher temperatures, favors the most stable product. masterorganicchemistry.comlibretexts.org
In the context of electrophilic addition to conjugated systems, which can be conceptually related to the reactivity of the this compound system, the 1,2-addition product is often the kinetic product, while the 1,4-addition product is the thermodynamic product. libretexts.org This is because the 1,4-product often leads to a more substituted, and thus more stable, double bond. libretexts.org The ability to control reaction conditions, such as temperature, allows for the selective formation of either the kinetic or thermodynamic product. nih.gov
Oligomerization and Polymerization Mechanisms of this compound
This compound and related monomers can undergo polymerization to form a variety of functional polymers. The mechanisms of these polymerizations can vary, including free-radical and condensation pathways.
Thermal polymerization of maleic acid with ammonia (B1221849) or amines can produce polysuccinimide, which can then be hydrolyzed to polyaspartic acid. google.com The starting materials can include the mono- or diamides of maleic acid. google.comgoogle.com The polymerization mechanism can involve the formation of succinic anhydride units and other structures interspersed within the polymer chain. google.comgoogle.com
Free-radical polymerization is another common mechanism. For instance, copolymers of methacrylamide (B166291) and maleic acid can be prepared via free-radical crosslinking. researchgate.net The process is initiated by a species like ammonium (B1175870) persulfate (APS), which forms free radicals. researchgate.net These radicals attack the double bond of the monomers, propagating the polymer chain. researchgate.net A crosslinking agent can be used to create a three-dimensional network. researchgate.net Polymerizable surfactants (surfmers) derived from maleic acid diamides have also been synthesized and used in emulsion polymerization. researchgate.net The mechanism of polymerization in these systems involves the propagation of free radicals with monomer molecules within discrete polymer particles dispersed in an aqueous phase. researchgate.net
Radical Polymerization Studies of this compound Monomers
This compound and its derivatives serve as functional monomers in various radical polymerization processes. The double bond within the maleic acid moiety is susceptible to radical attack, enabling its incorporation into polymer chains. A common method for creating polymers containing maleic acid amide structures is the free radical copolymerization of maleic anhydride with other vinyl monomers, followed by a post-polymerization modification. For instance, maleic anhydride has been copolymerized with monomers like methyl methacrylate (B99206), ethyl acrylate (B77674), and vinyl acetate (B1210297) using initiators such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). ajchem-a.comdergipark.org.tr The resulting polymer, containing reactive anhydride rings, can then be treated with an amine to open the ring and form the corresponding amic acid or diamide structure. dergipark.org.tr
Another significant application is in emulsion polymerization, where polymerizable surfactants, or "surfmers," derived from maleic acid amides are employed. researchgate.net These surfmers are synthesized with both hydrophobic and hydrophilic segments, allowing them to act as emulsifiers that can be covalently incorporated into the final polymer latex particles. researchgate.net The synthesis often proceeds through maleic isoimides, which are considered activated forms of maleic acid hemiamides, facilitating the conversion to maleic diamides. researchgate.net The use of these reactive surfactants can lead to stable latexes and improve properties of the resulting polymer films. researchgate.net
Furthermore, hydrogels have been synthesized via the free radical polymerization of monomers such as acrylamide (B121943) with maleic acid in the presence of a cross-linking agent like N,N′-methylene bisacrylamide (MBA) and an initiating system like potassium persulfate (KPS). qu.edu.iq This demonstrates the utility of the maleic acid structure in creating cross-linked polymer networks through radical mechanisms. qu.edu.iq
Step-Growth Polymerization Pathways Involving this compound
Step-growth polymerization involves the sequential reaction between molecules containing reactive functional groups. pearson.comomu.edu.tr Maleic acid and its derivatives are key precursors for producing polymers with amide linkages through step-growth mechanisms, most notably in the synthesis of polysuccinimides and polyaspartic acids.
A prominent example is the thermal condensation of maleic acid or maleic anhydride with an amine, such as ammonia or ethylenediamine. google.com When maleic acid and an amine are heated to temperatures above 120°C, a polymerization reaction occurs, forming polysuccinimide. google.com This process proceeds through the formation of amide linkages. The resulting polysuccinimide can then be hydrolyzed with a base to yield salts of polyaspartic acid, a biodegradable and water-soluble polymer. google.com The reaction of a diamine with a dianhydride to form a polyamic acid, which is then cyclized, is a fundamental step-growth pathway for creating polyimides. google.com The initial step involves the formation of a maleamic acid from the reaction of an amine with maleic anhydride. google.com
The general mechanism for step-growth polymerization requires bifunctional monomers that react to build dimers, trimers, and eventually long polymer chains, often accompanied by the elimination of a small molecule like water. pearson.comomu.edu.tr The reaction between the carboxylic acid groups of maleic acid and primary or secondary amines to form stable amide bonds is the foundational chemistry for these polymerization pathways.
Controlled Polymerization Techniques for this compound Derivatives
While traditional free-radical and step-growth polymerizations are common, controlled polymerization techniques offer greater precision over polymer molecular weight, architecture, and dispersity. The application of these advanced methods to this compound monomers is an area of ongoing research.
One relevant advanced technique is thiol-ene "click" polymerization, a type of step-growth polymerization known for its high efficiency, mild reaction conditions, and lack of byproducts. acs.org This method involves the addition of a thiol across a double bond (the "ene"). Researchers have used the nucleophilic thiol-ene Michael addition to polymerize stereochemically defined diacrylate monomers with dithiols, yielding high molecular weight polyesters. acs.org Given that this compound contains a reactive double bond, this "click" chemistry approach represents a potential pathway for the controlled synthesis of polymers incorporating this monomer, allowing for precise control over the polymer backbone.
Although direct controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of this compound are not extensively documented, the functional groups present in its derivatives are amenable to such techniques. The ability to control the polymerization process is crucial for designing materials with specific thermomechanical properties and for applications requiring well-defined polymer structures. acs.org
Ligand Binding and Coordination Chemistry of this compound
The amide and carboxylate groups within this compound and its derivatives are effective coordinating agents for metal ions. The nitrogen and oxygen atoms act as donor sites, allowing these molecules to function as versatile ligands in coordination chemistry.
Metal Complexation Studies with this compound as a Ligand
N-substituted maleamic acids and related diamide structures have been shown to be effective polydentate ligands for both transition metals and lanthanide ions. mdpi.com Symmetrically substituted dimaleamic acids, synthesized from the reaction of diamines with maleic anhydride, are designed as bidentate ligands for the construction of new metal-organic frameworks (MOFs). mdpi.com
Polymer-metal complexes have also been synthesized using modified polymers containing maleic acid amide functionalities. For example, polystyrene-alt-(maleic anhydride) was modified to include amide groups, and this polymer ligand was used to complex with divalent metal ions including Mn(II), Ni(II), Co(II), and Cu(II). mdpi.com Spectroscopic analysis confirmed that the metal ions coordinate to the polymer through the oxygen atom of the carbonyl group and the nitrogen atom of the amide group. mdpi.com
Specific small-molecule ligands derived from maleic anhydride and diamines, such as N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine, have been prepared and their complexes with Co(II), Ni(II), Cu(II), and Pd(II) ions investigated. niscpr.res.in In these cases, coordination occurs via the deprotonated carboxylate oxygen and the non-deprotonated amide nitrogen. niscpr.res.in Maleic acid itself is also used as an auxiliary ligand in mixed-ligand complexes, further demonstrating the coordinating ability of this structural motif. nih.gov
Characterization of Coordination Geometries and Stability Constants
The geometry of metal complexes with this compound ligands depends on the metal ion and the specific ligand structure. For polymer-metal complexes derived from modified polystyrene-alt-(maleic anhydride), an octahedral geometry was proposed for Mn(II), Ni(II), Co(II), and Cu(II) complexes. mdpi.com In contrast, square planar geometries were confirmed for complexes of Cu(II), Zn(II), Co(II), and Ni(II) with a Schiff base ligand and maleic acid as a co-ligand, as well as for complexes with the N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine ligand (excluding Cu(II), which formed a binuclear complex). niscpr.res.innih.gov
Stability constants (log β) provide a quantitative measure of the strength of the metal-ligand interaction in solution. wikipedia.org For a series of bivalent metal ions complexed with a diamide ligand derived from maleic anhydride and ethylenediamine, the stability constants were determined pH-metrically. The order of stability was found to be Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). niscpr.res.in This sequence is in good agreement with the well-established Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metal ions. niscpr.res.inalchemyst.co.uk The series predicts a general increase in stability across the period, peaking at Cu(II), which is attributed to decreasing ionic radii and increasing ligand field stabilization energy. alchemyst.co.uk
| Metal Ion | Ligand System | Proposed Geometry | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Co(II) | N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine | Square Planar | 9.85 | niscpr.res.in |
| Ni(II) | N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine | Square Planar | 10.65 | niscpr.res.in |
| Cu(II) | N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine | Binuclear | 11.38 | niscpr.res.in |
| Zn(II) | N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine | Not Specified | 8.95 | niscpr.res.in |
| Mn(II) | N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine | Not Specified | 7.45 | niscpr.res.in |
| Co(II) | Modified Polystyrene-alt-(maleic anhydride) | Octahedral | Not Reported | mdpi.com |
| Ni(II) | Modified Polystyrene-alt-(maleic anhydride) | Octahedral | Not Reported | mdpi.com |
| Cu(II) | Modified Polystyrene-alt-(maleic anhydride) | Octahedral | Not Reported | mdpi.com |
Supramolecular Assembly and Self-Organization of this compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. This compound structures are excellent building blocks for supramolecular assembly due to their capacity to form strong and directional hydrogen bonds via their amide and carboxylic acid groups.
Researchers have developed supramolecular hydrogels by combining amphiphilic amino-amide compounds with maleic acid. cip.com.cn These components self-assemble through hydrogen bonding to create a stable, three-dimensional cross-linked network at low concentrations. The resulting amino-amide/maleic acid hydrogel exhibits a pillar-like vesicle structure and shows pH-responsive behavior, forming a gel state between pH 7 and 8. cip.com.cn The formation of an acid-amide heterosynthon, a robust hydrogen-bonding motif, is a key driver in the assembly of such structures in solution. researchgate.net
In polymeric systems, maleic acid amide linkages can facilitate self-organization. For example, conjugates of styrene-co-maleic acid (SMA) copolymer and fluorescent dyes, linked by an amide bond, spontaneously self-assemble in aqueous media to form micellar structures. nih.gov This self-association is a result of non-covalent interactions driven by the amphiphilic nature of the polymer conjugate. nih.gov These findings illustrate that the introduction of maleic acid amide bonds into molecular or polymeric structures is a powerful strategy for directing their assembly into ordered, functional supramolecular systems. bohrium.com
Hydrogen Bonding Motifs in this compound Aggregates
The supramolecular assembly of this compound and its derivatives is significantly influenced by a variety of hydrogen bonding interactions. While the crystal structure of the simple, unsubstituted this compound is not extensively detailed in the available literature, analysis of related compounds and co-crystals provides insight into the probable hydrogen bonding motifs.
In co-crystals of maleic acid with amino acids like L-phenylalanine and glycine, the maleate (B1232345) anion is observed to be a versatile hydrogen bond acceptor. nih.govresearchgate.net It participates in the formation of both N-H···O and O-H···O hydrogen bonds. nih.gov Specifically, in the co-crystal with L-phenylalanine, the maleate anion is linked to four protonated amino acid molecules through one O-H···O and three N-H···O hydrogen bonds. nih.gov This extensive network of hydrogen bonds contributes to the stability of the crystal lattice. nih.gov The interaction between the amide groups of nevirapine (B1678648) and the carboxylic acid groups of maleic acid in a co-crystal forms a cyclic amide-carboxylic acid synthon. acs.org
The general principles of hydrogen bonding in diamides suggest that N-H···O=C interactions are a dominant feature in their supramolecular architectures, often leading to the formation of well-defined patterns like tapes and sheets. harvard.edumdpi.com These interactions are fundamental in crystal engineering and dictate the assembly of molecules. irb.hr
Table 1: Observed Hydrogen Bonding Motifs in Maleic Acid Derivatives and Co-crystals
| Compound/System | Interacting Groups | Hydrogen Bond Type | Resulting Motif/Structure | Reference(s) |
| Maleic acid : L-phenylalanine co-crystal | Maleate anion and protonated L-phenylalanine | N-H···O, O-H···O | 2D pattern of C(11) and C(4) chains | nih.gov |
| Maleic acid : Nevirapine co-crystal | Carboxylic acid (maleic acid) and Amide (nevirapine) | N-H···O | Cyclic amide-carboxylic acid synthon | acs.org |
| N-(2-chloro-4-nitrophenyl)maleamic acid monohydrate | Amide, Carboxyl, Chloro, Nitro, Water | N-H···O, O-H···O, N-H···Cl, O-H···O (intramolecular) | Infinite chains | researchgate.net |
| General Diamides | Amide groups | N-H···O=C | Tapes, Sheets | harvard.edumdpi.com |
Formation of Gels and Liquid Crystals from this compound Derivatives
Derivatives of this compound have demonstrated the ability to form organized supramolecular structures such as gels and liquid crystals, driven by non-covalent interactions, primarily hydrogen bonding.
The gelation properties of bis(amino acid)-maleic acid amide derivatives have been noted, where photoisomerization can induce a transition from a non-gelling to a gelling state. researchgate.net For instance, the photoisomerization of a bis(phenylalanine) maleic acid amide to its corresponding fumaric acid amide derivative leads to a morphological change from microspheres to gel fibers in water. researchgate.net This highlights the critical role of molecular geometry in the self-assembly process leading to gel formation. The gelation is a result of the formation of a three-dimensional network of fibers held together by intermolecular hydrogen bonds. iupac.org
While the formation of liquid crystals from simple, non-polymeric maleic acid diamides is not widely reported, derivatives of maleic anhydride have been shown to exhibit liquid crystalline properties. A series of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates, which are derivatives of maleic anhydride, all exhibit enantiotropic nematic (N) mesophases. frontiersin.orgfrontiersin.org The stability and temperature range of these nematic phases are influenced by the length of the terminal alkoxy chain. frontiersin.orgfrontiersin.org This suggests that by incorporating appropriate mesogenic units into the structure of this compound, it may be possible to induce liquid crystalline behavior. The formation of such phases is dependent on a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions, which promote the necessary molecular ordering. rsc.org
Table 2: Gel and Liquid Crystal Formation by this compound Derivatives
| Derivative Type | Phenomenon | Key Structural Feature | Driving Force | Resulting Phase/Structure | Reference(s) |
| Bis(amino acid)-maleic acid amide | Photo-induced gelation | Isomerizable C=C bond | Hydrogen bonding, Supramolecular assembly | Gel fibers from microspheres | researchgate.netiupac.org |
| Maleic anhydride-derived imides | Liquid crystal formation | Rigid core with flexible terminal chains | Molecular ordering, van der Waals forces | Nematic (N) mesophase | frontiersin.orgfrontiersin.org |
Photochemical and Radiochemical Transformations of this compound
Photoreactions and Excited State Chemistry of this compound
The photochemistry of this compound and its derivatives is characterized by reactions centered around the carbon-carbon double bond and the amide functionalities. A key photoreaction is the cis-trans isomerization of maleic acid amides to their corresponding fumaric acid amides upon UV irradiation. researchgate.net This photoisomerization can have significant consequences at the supramolecular level, such as inducing gelation. researchgate.net The process is a classic example of a photochemical reaction where the absorption of light energy allows for the rotation around the C=C bond, which is energetically unfavorable in the ground state. iao.ru
Another potential photoreaction for this compound is [2+2] photodimerization, analogous to the well-known photodimerization of maleic anhydride. google.com This reaction would lead to the formation of a cyclobutane (B1203170) tetracarboxylic acid diamide. The efficiency and outcome of such cycloadditions are highly dependent on the nature of the substituents on the amide nitrogen. For instance, in the case of maleimides, N-alkyl derivatives can undergo [2+2] cycloaddition with alkenes under UV irradiation, while N-aryl derivatives often require a photosensitizer. frontiersin.org The photostability of some maleic acid derivatives has been attributed to extensive hydrogen bonding networks that restrict the necessary molecular movements for photoreaction. nih.gov
Table 3: Photochemical Reactions of this compound and its Derivatives
| Reaction Type | Reactant(s) | Conditions | Product(s) | Significance/Remarks | Reference(s) |
| cis-trans Isomerization | Bis(amino acid)-maleic acid amide | UV irradiation | Bis(amino acid)-fumaric acid amide | Can induce morphological transitions (e.g., gelation). | researchgate.netiao.ru |
| [2+2] Photodimerization (potential) | This compound | UV irradiation | Cyclobutane tetracarboxylic acid diamide | Analogous to maleic anhydride dimerization. | google.com |
| [2+2] Cycloaddition | N-alkyl maleimides and alkenes | UV irradiation (e.g., 370 nm) | Cyclobutane adducts | Demonstrates the photoreactivity of the maleimide (B117702) core. | frontiersin.org |
Radiation-Induced Modifications of this compound
This compound and its parent compounds are susceptible to modifications when exposed to high-energy radiation, such as gamma rays. The primary processes involved are often polymerization and grafting, initiated by the radicals formed during the radiolysis of the compound or the solvent.
In aqueous solutions, the radiolysis of water produces highly reactive species like hydroxyl radicals (•OH) and hydrogen atoms (H•), which can initiate the polymerization of monomers like maleic acid and its derivatives. researchgate.netmdpi.com This has been utilized to prepare hydrogels by the gamma-irradiation of systems containing maleic acid and other monomers like acrylamide. iao.ruresearchgate.net The resulting polymer network's properties, such as swelling behavior, are dependent on the radiation dose and the composition of the initial mixture. iao.ruresearchgate.net
Gamma radiation can also be used to graft maleic acid or its derivatives onto polymer backbones, thereby modifying their surface properties. mdpi.com For example, maleic acid has been grafted onto chitosan (B1678972) using gamma radiation to create materials with enhanced adsorption capabilities for metal ions. mdpi.com The mechanism involves the formation of radical sites on the polymer chain upon irradiation, which then initiate the graft polymerization of the monomer. mdpi.com
While specific studies on the radiation-induced modifications of pure, simple this compound are scarce, the known reactivity of maleic acid and maleic anhydride under irradiation suggests that the diamide would also be susceptible to radical-initiated reactions, potentially leading to polymerization or degradation depending on the conditions. The presence of the double bond makes it a target for radical addition, which can initiate chain reactions. acs.orgichtj.waw.pl
Table 4: Radiation-Induced Modifications Involving Maleic Acid and its Derivatives
| Process | Substrate(s) | Radiation Source | Key Outcome | Application/Significance | Reference(s) |
| Polymerization | Acrylamide and Maleic acid in water | Gamma rays (e.g., ⁶⁰Co) | Hydrogel formation | Synthesis of absorbent materials. | iao.ruresearchgate.netresearchgate.net |
| Grafting | Maleic acid onto Chitosan | Gamma rays | Modified chitosan with enhanced properties | Development of functional materials for adsorption. | mdpi.com |
| Polymerization | Crystalline monomers (general) | Gamma rays | Solid-state polymerization | Synthesis of polymers with specific properties. | acs.org |
| Scission/Crosslinking | Polyester (B1180765) resins containing maleic anhydride | Gamma rays | Degradation or crosslinking of the polymer network | Understanding radiation effects on materials. | nih.gov |
Advanced Computational and Theoretical Chemistry Studies on Maleic Acid Diamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT methods are used to determine optimized molecular structures, predict spectroscopic properties, and analyze chemical reactivity. researchgate.netarkat-usa.orgmaterialsciencejournal.org
Geometry Optimization and Conformational Landscapes of Maleic Acid Diamide (B1670390)
The first step in most computational studies is to find the minimum energy structure of the molecule, a process known as geometry optimization. mdpi.com For a flexible molecule like maleic acid diamide, this involves exploring its conformational landscape to identify the most stable arrangement of its atoms. This process is crucial as the molecular conformation dictates its physical and chemical properties.
Theoretical studies on related dicarboxylic acids, such as maleic acid, have shown the existence of multiple conformers arising from rotations around the C-C and C-O single bonds. acs.org DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict the relative energies of these conformers. researchgate.netacs.org For maleic acid, at least five conformers have been computationally predicted. acs.org Similarly, for this compound, different conformations resulting from the rotation of the amide groups would be expected. The planarity of the molecule and the potential for intramolecular hydrogen bonding between the amide groups are key features that would be elucidated through geometry optimization. The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero, and the resulting structure is confirmed as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. preprints.org
Table 1: Representative Theoretical Methods for Geometry Optimization
| Method | Functional | Basis Set | Key Application |
|---|---|---|---|
| DFT | B3LYP | 6-311++G(d,p) | Commonly used for geometry optimization and vibrational frequency calculations of organic molecules. researchgate.netekb.egiosrjournals.org |
| DFT | M06-2X | 6-311++G(d,p) | Often employed for studying non-covalent interactions and reaction mechanisms. researchgate.net |
| HF | N/A | 6-311++G(d,p) | A foundational ab initio method, often used as a starting point or for comparison with DFT results. iosrjournals.org |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net
For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of its HOMO and LUMO. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, in related systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. tandfonline.combohrium.com The HOMO-LUMO gap can also be used to understand electronic transitions and the UV-Vis absorption properties of the molecule. researchgate.net
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO gap) | ELUMO - EHOMO | Relates to chemical reactivity and stability; a smaller gap often implies higher reactivity. researchgate.net |
Spectroscopic Property Prediction (NMR, IR, UV-Vis) via DFT
DFT calculations are widely used to predict various spectroscopic properties, providing a valuable comparison with experimental data and aiding in spectral assignment. arkat-usa.orgnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. iosrjournals.orgnih.gov These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to individual atoms in this compound. arkat-usa.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. iosrjournals.org Comparing the computed spectrum with the experimental one helps in the assignment of vibrational modes to specific functional groups and motions within the this compound molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). This information is valuable for understanding the electronic structure and the nature of the electronic transitions in this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. lidsen.comnih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insights into conformational changes, solvent effects, and intermolecular interactions. plos.org
Solvent Effects on this compound Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. acs.orgosti.gov MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. duq.edu For this compound, MD simulations in an aqueous environment could reveal how water molecules interact with the amide groups through hydrogen bonding. These interactions can stabilize certain conformations over others and influence the molecule's reactivity by altering the accessibility of reactive sites. researchgate.netacs.org For example, simulations can quantify the extent of water enrichment in the local domain of the solute and the lifetime of hydrogen bonds, which are factors known to affect reaction rates. osti.gov
Intermolecular Interaction Modeling in this compound Systems
MD simulations can model the interactions between multiple this compound molecules, providing insights into aggregation and self-assembly processes. nih.gov By analyzing the trajectories from an MD simulation, it is possible to identify and characterize the types of intermolecular interactions, such as hydrogen bonds between the amide groups of neighboring molecules. This is crucial for understanding the properties of this compound in the solid state or in concentrated solutions, where such interactions play a dominant role in determining the material's structure and properties. mdpi.com The formation of dimers, trimers, or larger aggregates can be observed and the energetics of these interactions can be estimated. nih.gov
Reaction Pathway and Transition State Modeling for this compound Transformations
Computational modeling is instrumental in mapping the complex transformations involving this compound precursors, such as maleamic acids. By simulating reaction pathways and identifying transition states, researchers can understand the step-by-step processes that govern these chemical changes.
A key aspect of reaction pathway modeling is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction rates. Density Functional Theory (DFT) and other quantum chemical methods are frequently employed for this purpose. For instance, computational studies on the cyclodehydration of N-substituted maleamic acids—a common transformation pathway—have shown that different potential routes have distinct energy requirements. researchgate.net
One computational study using the PM3 Hamiltonian method indicated that the reaction pathway involving the initial formation of a complex between the maleamic acid anion and a dehydrating agent (Path A) is more energetically favorable than a direct cyclization (Path B), as Path B requires more energy. researchgate.net In a different system involving maleic acid as a Brønsted acid catalyst, quantum chemical computations were used to analyze a protonation event. The calculations, performed at the Rwb97xd/6-311++G(d,p)//Rb3lyp/6-31+g(d) level of theory, determined a specific activation energy for the generation of a diazonium salt intermediate. researchgate.net
These calculations are crucial for predicting which reaction pathways are most likely to occur under specific conditions, guiding the synthesis of desired products like maleimides from maleamic acid precursors.
Table 1: Examples of Calculated Activation Energies in Related Systems This table presents examples of activation energies calculated for transformations involving maleic acid or its derivatives, as determined by computational chemistry methods.
| Reactant(s) | Transformation | Computational Method | Calculated Activation Energy (ΔG‡) |
| Diazo functionality + Maleic acid | Generation of diazonium salt intermediate | DFT: Rwb97xd/6-311++G(d,p)//Rb3lyp/6-31+g(d) | +12.39 kcal/mol researchgate.net |
| N-substituted maleamic acids | Cyclodehydration via direct cyclization (Path B) | PM3 Hamiltonian (CM1P) | Higher energy than Path A researchgate.net |
This table is for illustrative purposes and shows the types of data generated from computational studies.
Computational studies provide a molecular-level view of reaction mechanisms, revealing the intricate steps of bond breaking and formation. For the cyclodehydration of N-substituted maleamic acids in the presence of acetic anhydride (B1165640), computational results have supported a detailed, multi-step mechanism. researchgate.net The proposed pathway includes:
Loss of the carboxylic proton, facilitated by a nucleophilic center on the dehydrating agent.
Formation of an anion complex between the maleamic acid anion and the dehydrating agent.
Formation of a neutral mixed anhydride intermediate.
Loss of the amide proton, requiring another nucleophilic center from the dehydrating agent.
Cyclization of the resulting anion to form the final maleimide (B117702) or isomaleimide product. researchgate.net
Furthermore, theoretical studies have explored other transformations. The reversible transamidation in maleamic acids, a dynamic process, can be understood through a mechanism where the maleamic acid can revert to its amine and anhydride precursors. nih.gov This equilibrium can be manipulated, for example, by adding a Brønsted acid, which protonates the amine and shifts the equilibrium away from the amide form. nih.gov Similarly, the mechanism for the reaction between chitosan (B1678972) and maleic anhydride has been investigated, confirming that both amidation and esterification occur. coacechemical.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound Analogs (Focused on Chemical and Material Properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the structural features of molecules with their activities or properties. mst.dknih.gov The central idea is that the structure of a chemical dictates its physical, chemical, and material properties. mst.dk
QSAR/QSPR models can be developed to predict the chemical reactivity and selectivity of this compound analogs. These models use "molecular descriptors"—numerical values that describe a molecule's structural, electronic, or physicochemical properties. By establishing a mathematical relationship between these descriptors and observed reactivity, the behavior of new, unsynthesized compounds can be predicted. semanticscholar.org
For amide and diamide compounds, relevant descriptors might include:
Electronic Descriptors: Such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), which can predict susceptibility to nucleophilic or electrophilic attack.
Topological Descriptors: Which describe molecular size, shape, and branching.
Steric Descriptors: Which account for the spatial arrangement of atoms and can predict how easily a reaction site can be accessed.
While specific QSAR models for this compound reactivity are not widely published, the methodology has been successfully applied to other amide derivatives to predict biological activity or inhibitory effects, demonstrating the potential of this approach. nih.gov Such models could, for example, predict the rate of cyclization or hydrolysis for a library of this compound analogs based solely on their computed structures.
QSPR models are particularly useful for predicting the material properties of polymers and other materials derived from this compound analogs. A critical structural descriptor for derivatives of maleic acid is its cis-isomer geometry, which can be compared to the trans-geometry of its isomer, fumaric acid.
A study comparing unsaturated polyamides synthesized from 2,6-diaminopyridine (B39239) with either maleic acid (cis) or fumaric acid (trans) found significant differences in their material properties. indianchemicalsociety.com The polyamide derived from fumaric acid (PY-FU) exhibited higher thermal stability and a higher Limiting Oxygen Index (LOI) than the polyamide from maleic acid (PY-MA). indianchemicalsociety.com This directly correlates a fundamental structural descriptor (cis/trans isomerism) with key material performance metrics.
Table 2: Correlation of a Structural Descriptor with Polyamide Material Properties This table illustrates how a key structural descriptor (isomer type) for the dicarboxylic acid monomer correlates with the measured properties of the resulting polyamide.
| Structural Descriptor (Isomer) | Polymer Name | Inherent Viscosity (dL/g) | Limiting Oxygen Index (LOI) | Thermal Stability |
| cis (from Maleic Acid) | PY-MA | 0.24 indianchemicalsociety.com | 37.1 indianchemicalsociety.com | Lower indianchemicalsociety.com |
| trans (from Fumaric Acid) | PY-FU | 0.29 indianchemicalsociety.com | 40.3 indianchemicalsociety.com | Higher indianchemicalsociety.com |
These findings demonstrate the power of QSPR in materials science. By correlating such structural descriptors with properties like thermal stability, solubility, or mechanical strength, predictive models can be built to accelerate the design of new polymers with desired performance characteristics without the need for exhaustive experimental synthesis and testing. nih.gov
Exploration of Maleic Acid Diamide in Polymer and Materials Science Research
Maleic Acid Diamide (B1670390) as a Monomer for Specialty Polymer Synthesis.researchgate.netacs.orgunit.noresearchgate.netcmu.edu
Maleic acid diamide serves as a key monomer in the synthesis of a variety of specialty polymers. Its diamide structure offers unique reactivity and functionality, making it a valuable component in designing advanced materials.
The synthesis of novel polymer architectures using this compound often involves the reaction of maleic isoimide (B1223178) with hydrophilic amine derivatives to produce polymerizable non-ionic and ionic surfactants, also known as surfmers. researchgate.net These surfmers, which contain amide groups on both sides of a C=C double bond, are instrumental in creating unique nanomaterials such as open-cell polymer networks and inorganic/organic nanocomposites. researchgate.net The molecular structure and composition of these surfmers are critical as they significantly influence the polymerization process and the final properties of the resulting polymer. researchgate.net
For instance, researchers have synthesized a series of new polymerizable non-ionic and ionic surfactants from maleic isoimide carrying a long alkyl chain or a benzyl (B1604629) group. researchgate.net The critical micellar concentration (CMC) of these surfmers was measured to understand their aggregation behavior in solution, a key parameter for their application in emulsion polymerization. researchgate.net
Table 1: Examples of Synthesized Maleic Diamide-Based Surfmers and Their Properties
| Precursor | Hydrophilic Amine Derivative | Resulting Surfmer Type | Key Feature |
| Maleic isoimide with long alkyl chain | Various hydrophilic amines | Non-ionic and Ionic | Polymerizable surfactant (surfmer) with amide groups flanking the double bond |
| Maleic isoimide with benzyl group | Various hydrophilic amines | Non-ionic and Ionic | Enables synthesis of unique nanomaterials |
This table summarizes the types of surfmers synthesized from maleic isoimide and their general characteristics.
Maleic anhydride (B1165640), a precursor to this compound, is widely used in creating copolymers and terpolymers. cmu.eduarxiv.org It readily copolymerizes with a variety of electron-donor monomers. cmu.edu For example, maleic anhydride forms alternating copolymers with monomers like styrene (B11656), thiophene, and furan. cmu.edu The resulting copolymers often have a 1:1 alternating structure. cmu.edu
In a specific application, maleic anhydride/alkyl acrylate (B77674) copolymers have been synthesized and subsequently reacted with amines like dibutylaminopropylamine or dibutylaminoethanol to create polymers with good kinetic hydrate (B1144303) inhibitor (KHI) performance. acs.orgunit.no The performance of these polymers is influenced by the nature of the comonomer, with maleic anhydride/tetrahydrofurfuryl methacrylate (B99206) copolymers showing particular promise. acs.orgunit.no
Furthermore, the introduction of a third monomer can lead to the formation of terpolymers with specific functionalities. For instance, fluorinated terpolymers have been synthesized using maleic anhydride. rwth-aachen.de The study of multicomponent systems, such as alternating terpolymerization, allows for the planning of copolymer composition and microstructure. cmu.edu
Table 2: Examples of Copolymerization involving Maleic Anhydride
| Comonomer 1 | Comonomer 2 | Resulting Copolymer Type | Key Finding/Application |
| Maleic Anhydride | Styrene | Alternating Copolymer | Forms high molecular weight alternating copolymers. cmu.edu |
| Maleic Anhydride | Alkyl Acrylate | Random Copolymer | Precursor for kinetic hydrate inhibitors. acs.orgunit.no |
| Maleic Anhydride | Tetrahydrofurfuryl Methacrylate | Random Copolymer | Showed the best KHI performance among tested alkyl acrylates. acs.orgunit.no |
| Maleic Anhydride | Vinyl Acetate (B1210297) | Random Copolymer | Amide derivatives show significant KHI performance. unit.no |
This table highlights some of the copolymer systems involving maleic anhydride and their notable characteristics.
The functionalization of existing polymers with this compound or its precursors is a key strategy to enhance their properties. polimi.it Grafting maleic anhydride onto polymer backbones is a common technique to introduce reactive sites. researchgate.netarxiv.org This modification can improve properties like adhesion, printability, and biocompatibility. polimi.it
For example, the reaction of maleic anhydride units in copolymers with specific amines can impart desired functionalities. acs.org In the context of kinetic hydrate inhibitors, reacting maleic anhydride/alkyl acrylate copolymers with amines like dibutylaminopropylamine leads to polymers with effective performance. acs.orgunit.no This post-polymerization modification allows for the fine-tuning of the final material's properties.
The process of functionalization can be initiated through various methods, including chemical treatment, photo-irradiation, and high-energy radiation. arxiv.org In melt processing, reactive extrusion is a common method for grafting maleic anhydride onto polymers like polyolefins. researchgate.netarxiv.org
Advanced Polymerization Kinetics and Thermodynamics of this compound Monomers.researchgate.net
Understanding the kinetics and thermodynamics of polymerization is crucial for controlling the synthesis of polymers from this compound monomers and achieving desired molecular weights and properties.
The polymerization of maleic acid derivatives can proceed through different mechanisms, including radical and ionic polymerization. arxiv.org Maleic anhydride itself is known to be sluggish in radical polymerization, typically yielding low-molecular-weight polymers. 213.55.90 However, its derivatives, such as N-substituted maleimides and dialkyl fumarates, can be polymerized to higher molecular weights. 213.55.90
In the context of emulsion polymerization using maleic diamide-based surfmers, the rate of polymerization is a critical factor. Studies have shown that the choice of surfmer can influence the monomer conversion rate. For instance, in the soap-free emulsion polymerization of acrylates, the use of a maleic reactive surfactant with an optimal number of oxyethylene units resulted in the highest monomer conversion and copolymers with the highest molecular weight. researchgate.net
The polymerization rate in aqueous solutions of ionizable monomers like maleic acid can be influenced by factors such as monomer concentration and pH. mdpi.com For example, the free-radical polymerization rate of methacrylic acid, a related carboxylic acid monomer, is affected by these parameters. mdpi.com
The thermodynamics of polymerization provide insight into the feasibility and spontaneity of the reaction. The key thermodynamic parameters are the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). 213.55.90
Chain polymerizations of alkenes, including derivatives of maleic acid, are generally exothermic, meaning they have a negative ΔH. 213.55.90 This is because the process involves the conversion of a π-bond in the monomer to a more stable σ-bond in the polymer chain. 213.55.90 The polymerization process also leads to a decrease in the degrees of freedom, resulting in a negative ΔS. 213.55.90
For a polymerization to be thermodynamically favorable, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative. Given that both ΔH and ΔS are typically negative for polymerization, the temperature (T) plays a crucial role. There exists a ceiling temperature (Tc = ΔH/ΔS) above which polymerization is no longer favorable.
For maleic anhydride, the enthalpy of polymerization (ΔH) is -59 kJ/mol, which is a favorable value for polymerization compared to some other monomers. 213.55.90 However, steric hindrance can affect the reactivity of 1,2-disubstituted ethylenes like maleic anhydride and its derivatives. 213.55.90
Table 3: Thermodynamic Data for Polymerization
| Parameter | General Sign for Alkene Polymerization | Explanation |
| ΔH (Enthalpy Change) | Negative (Exothermic) | Conversion of a weaker π-bond to a stronger σ-bond. 213.55.90 |
| ΔS (Entropy Change) | Negative (Exoentropic) | Loss of translational freedom as monomer molecules link into a polymer chain. 213.55.90 |
| ΔG (Gibbs Free Energy Change) | Must be negative for polymerization to be spontaneous | Depends on the balance between ΔH and TΔS. 213.55.90 |
This table provides a general overview of the thermodynamic parameters for the polymerization of alkene monomers.
This compound in Crosslinking and Curing Applications (Research-based Materials)
This compound and its derivatives are gaining prominence in materials research as versatile components for creating robust, crosslinked polymer networks. The inherent reactivity of the maleic anhydride precursor with amine-functional compounds allows for the formation of amide linkages, which serve as pivotal points for building three-dimensional polymer architectures. This process is fundamental to curing thermosets and developing novel crosslinked materials with tailored properties.
Research has focused on harnessing maleic acid and its anhydride form to develop innovative crosslinking systems. The reaction between the anhydride group of maleic anhydride and primary or secondary amines results in the ring-opening of the anhydride to form a maleamic acid, which contains both an amide and a carboxylic acid group. academie-sciences.fr When a diamine is used, a bis(maleamic acid) is formed, which can act as a crosslinker. This reactivity is the basis for creating new crosslinking agents for various polymer systems. google.com
For instance, novel crosslinking agents have been developed by functionalizing hyperbranched polymers with maleic anhydride. nih.gov A hyperbranched poly(ester amide) can be reacted with maleic anhydride to incorporate maleic acid groups onto the polymer backbone, creating a multifunctional crosslinker capable of forming hydrogels when copolymerized with other monomers like poly(ethyleneglycol) diacrylate (PEGDA). nih.gov The degree of substitution with maleic acid groups can be controlled, which in turn determines the crosslinking density and the final mechanical properties of the hydrogel. nih.gov
Maleic acid itself has been employed directly as a crosslinking agent for natural polymers. In one study, it was used to create crosslinked membranes from blends of chitosan (B1678972) (CS) and poly(vinylpyrrolidone) (PVP) for reverse osmosis applications. mdpi.com The crosslinking occurs via the reaction between the carboxyl groups of maleic acid and the amine groups of chitosan, forming amide bonds. mdpi.commdpi.com Similarly, maleic acid has been used to crosslink polyvinyl alcohol (PVA), creating semi-interpenetrating polymer networks with improved thermal and mechanical stability. researchgate.net The ester linkage formed in this case, however, highlights the versatility of maleic acid to react with different functional groups. researchgate.net
The development of these crosslinkers is often aimed at replacing more toxic or less efficient agents, providing an environmentally friendlier pathway for material synthesis. primescholarslibrary.orgsci-hub.se
Table 1: Examples of Polymer Systems Using Maleic Acid-Based Crosslinkers
| Polymer System | Crosslinker Type | Functional Linkage | Application/Finding | Source(s) |
| Poly(ethyleneglycol) diacrylate (PEGDA) | Maleic anhydride-functionalized hyperbranched polymer | Amide/Ester | Hydrogel formation for biomedical use; modulus depends on crosslinker ratio. | nih.gov |
| Chitosan/Poly(vinylpyrrolidone) (CS/PVP) | Maleic Acid | Amide | Nanofibrous membranes for reverse osmosis; increased crosslinker concentration improved salt rejection. | mdpi.com |
| Polyvinyl Alcohol (PVA) | Maleic Acid | Ester | Semi-interpenetrating polymer network (semi-IPN); improved mechanical properties and stability. | researchgate.net |
| Epoxidized Natural Rubber (ENR) | Maleic Anhydride | Ester | Thermal crosslinking of rubber; curing rate dependent on maleic anhydride content. | researchgate.net |
The curing of polymer systems using this compound derivatives typically involves a multi-step reaction mechanism. The process often begins with the reaction of maleic anhydride with an amine. This initial step is a rapid ring-opening reaction that forms a maleamic acid intermediate. researchgate.net The subsequent step, which leads to a stable crosslinked network, can proceed via different pathways depending on the system's chemistry and curing conditions. This may involve the reaction of the newly formed carboxylic acid group with other functionalities (like hydroxyls or epoxides) or a cyclization reaction (imidization) at elevated temperatures to form a maleimide (B117702), which can then undergo further reactions. researchgate.netcas.cz
The kinetics of these curing processes are critical for controlling the final material properties and are influenced by several factors. The rate of imidization from the acido-amide intermediate, for example, is significantly affected by temperature and the molar ratio of the amine to the anhydride. researchgate.net Rheokinetic studies, which monitor the change in viscosity during curing, are often used to determine the optimal processing conditions for polymer matrices based on these reactions. researchgate.net
In epoxy resin systems, maleic anhydride is a common curing agent. The mechanism starts with the alcoholysis of the anhydride by hydroxyl groups present in the resin, forming a monoester. cas.cz This is followed by the reaction of the newly formed carboxylic acid with the epoxy groups, leading to crosslinking. The reaction is often catalyzed, and the presence of a catalyst can significantly alter the reaction kinetics. cas.cz While this describes an ester-based linkage, the initial ring-opening is analogous to the formation of maleamic acid with amines.
Research has shown that for materials like epoxidized natural rubber, thermal crosslinking with maleic anhydride is possible without any additional catalyst. researchgate.net The curing rate and the degree of crosslinking were found to be directly dependent on the concentration of maleic anhydride used. researchgate.net
Functional Materials Derived from this compound Derivatives
The unique chemical structure of this compound, featuring amide groups, carboxylic acid functionalities, and a carbon-carbon double bond, makes it an excellent building block for a wide range of functional materials. ontosight.airsc.org Researchers are leveraging these features to create advanced materials with properties such as self-healing, environmental responsiveness, and high-performance surface characteristics.
The development of materials that can autonomously repair damage is a significant area of research. This compound and its immediate precursor, maleamic acid, are proving to be valuable in this field. The combination of amide and carboxylic acid groups in maleamic acid moieties allows for the formation of multiple, dynamic hydrogen bonds. These non-covalent interactions can break and reform, providing a mechanism for self-healing.
A notable study demonstrated the potential of maleamic acid amide functionalities in creating self-healing networks. rsc.org Researchers synthesized α, ω–maleamic acid amide terminated polydimethylsiloxane (B3030410) (PDMS). This material, crosslinked through a thiol-Michael addition reaction, exhibited robust self-healing capabilities. The presence of quadruple hydrogen bonding centers within the network facilitated the repair process. rsc.org These networks were able to recover a significant portion of their original mechanical properties after being damaged. rsc.org In contrast, similar networks based on maleimide functionalities did not show this self-healing ability, highlighting the unique role of the maleamic acid structure. rsc.org
Table 2: Self-Healing Performance of Maleamic Acid (MA) Amide Terminated PDMS Networks
| Material System | Healing Time | Healing Efficiency | Key Structural Feature for Healing | Source |
| MA5 PDMS Network | 24 hours | 85% | Quadruple Hydrogen Bonding Centers | rsc.org |
| MA25 PDMS Network | 24 hours | 85% | Quadruple Hydrogen Bonding Centers | rsc.org |
Other research has explored self-healing hydrogels based on polymers like poly(methyl vinyl ether-alt-maleic acid). These materials can repair themselves after being damaged, which is a highly desirable property for applications in tissue engineering and drug delivery. researchgate.net The healing mechanism in these systems is often based on reversible interactions, such as host-guest chemistry or dynamic covalent bonds like the Diels-Alder reaction, which can be incorporated using maleimide derivatives. researchgate.netresearchgate.net
"Smart" materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The functional groups within this compound derivatives make them ideal candidates for imparting such responsiveness to polymer systems. The carboxylic acid groups, in particular, are pH-sensitive, becoming ionized or deionized as the pH of the surrounding environment changes. This change in ionization state can trigger macroscopic changes in the material, such as swelling or deswelling in hydrogels.
For example, supramolecular hydrogels based on poly(methyl vinyl ether-alt-maleic acid) have been developed that exhibit both self-healing and pH-sensitive properties. researchgate.net These hydrogels can be used in biomedical applications where a response to physiological pH changes is required. researchgate.net The incorporation of maleic anhydride into polymer backbones is a common strategy to introduce these responsive carboxylic acid groups. idu.ac.id
The responsiveness can also be related to moisture. Polymer networks containing dynamic bonds can show variations in their properties and healing ability depending on humidity, with more hydrophilic structures being able to self-repair under ambient conditions. acs.org The inherent polarity of the amide and acid groups in this compound moieties can contribute to this hydrophilicity and moisture responsiveness.
This compound and related derivatives serve as important precursors in the synthesis of high-performance polymers for coatings and resins. ontosight.airesearchgate.net Their bifunctional nature allows them to be incorporated into polymer backbones to enhance properties like thermal stability, chemical resistance, and adhesion. ontosight.aiacs.org
In the field of protective coatings, fatty acid derivatives have been reacted with maleic anhydride to produce amidoester compounds. researchgate.net These derivatives, containing free carboxyl groups, have been investigated as multifunctional components for modifying the properties of alkyd urethane (B1682113) coatings. researchgate.net The presence of both ester and amide groups in the polymer structure can offer a desirable combination of mechanical properties from the polyamide segments and biodegradability from the polyester (B1180765) segments. researchgate.net
Maleimide-modified epoxy resins are another area of active research for creating advanced coatings. researchgate.net These resins can be used to formulate UV-curable, organic-inorganic hybrid coatings that improve the surface properties of substrates like polycarbonate, enhancing hardness and abrasion resistance. researchgate.net The synthesis often involves reacting a maleimide containing a carboxylic acid function with an epoxy resin. researchgate.net Furthermore, maleic anhydride is a key monomer in the production of unsaturated polyester resins, which are crucial in the automotive and electronics industries for coatings and molded components. researchgate.net The ability to copolymerize with various monomers makes maleic anhydride and its derivatives highly versatile for creating a wide array of resins with specific functionalities. researchgate.netresearchgate.net
Role of this compound Copolymers in Nanomaterial Research
This compound copolymers are increasingly utilized in nanomaterial research, particularly in the formation of nanodiscs and nanoparticles for various biomedical applications. These copolymers, often derived from precursors like styrene-maleic anhydride (SMAnh), can be chemically modified to create amphipathic polymers that self-assemble in aqueous environments to encapsulate lipid bilayers or other hydrophobic molecules.
The synthesis of this compound-based copolymers for nanodiscs and nanoparticles typically begins with a precursor copolymer, most commonly a styrene-maleic anhydride (SMAnh) copolymer. acs.orgresearchgate.net The anhydride groups within the polymer chain are reactive and can undergo ring-opening reactions with amine-containing molecules to form this compound functionalities. acs.orgmdpi.com This process allows for the introduction of various chemical groups, tailoring the copolymer's properties for specific applications. acs.orgfrontiersin.org
A common synthetic strategy involves reacting the SMAnh copolymer with an amino-functionalized compound. acs.orgnih.gov For instance, the reaction of SMAnh with cysteamine (B1669678) results in a copolymer (SMA-SH) grafted with sulfhydryl groups. acs.orgresearchgate.net This is achieved by forming an amide bond between the maleic anhydride groups and the amine group of cysteamine. acs.org Similarly, reacting SMAnh with ethanolamine (B43304) produces an aminoethanol-substituted copolymer (SMA-EA). google.commdpi.com Other amines like methylamine, ethylamine, and propylamine (B44156) have also been used to create corresponding alkyl amide derivatives. google.com The choice of the amine-containing molecule allows for the tuning of properties such as charge, hydrophobicity, and reactivity of the resulting copolymer. frontiersin.orgmemtein.com
The synthesis process often involves dissolving the SMAnh copolymer in a suitable organic solvent, such as dimethylformamide (DMF), followed by the addition of the amine-containing reactant. google.commdpi.com The reaction is typically carried out at room temperature or with gentle heating. acs.orggoogle.com After the reaction, the resulting this compound copolymer is often purified by precipitation in a non-solvent like diethyl ether. google.com
Another approach involves the use of reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize well-defined SMAnh copolymers. acs.orgnih.gov This technique offers a high degree of control over the polymer's molecular weight and architecture. acs.org The resulting SMAnh copolymers can then be derivatized with various nucleophiles to create a library of styrene-maleic acid derivative (SMAD) copolymers for the formation of nanodiscs. acs.org
The formation of nanoparticles or nanodiscs occurs when these amphipathic copolymers are mixed with lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). acs.orggoogle.comacs.org The hydrophobic segments of the copolymer (e.g., styrene) interact with the lipid tails, while the hydrophilic this compound portions remain exposed to the aqueous environment, effectively encapsulating a small patch of the lipid bilayer to form a disc-like nanostructure. frontiersin.orgaston.ac.uk This self-assembly process is a key feature of these copolymers in nanomaterial applications. acs.org
Table 1: Synthesis of this compound-Based Copolymers for Nanodiscs
| Precursor Copolymer | Modifying Agent | Resulting Copolymer | Key Reaction | Application |
| Styrene-maleic anhydride (SMAnh) | Cysteamine | SMA-SH | Amide bond formation between anhydride and amine | Functionalized nanodiscs with sulfhydryl groups acs.orgresearchgate.net |
| Styrene-maleic anhydride (SMAnh) | Ethanolamine | SMA-EA | Ring-opening of anhydride with amine | Formation of larger nanodiscs google.commdpi.com |
| Styrene-maleic anhydride (SMAnh) | Methylamine, Ethylamine, Propylamine | Alkyl amide derivatives | Grafting of alkyl amines onto the copolymer backbone | Creation of nanodiscs with varied properties google.com |
| RAFT-synthesized SMAnh | Various nucleophiles | Styrene-maleic acid derivatives (SMADs) | Nucleophilic attack on the anhydride ring | Production of nanodiscs with tailored chemical diversity acs.org |
The characterization of nanoparticles and nanodiscs formed from this compound copolymers is crucial to understanding their structure, stability, and suitability for various applications. A range of analytical techniques are employed to determine their physical and chemical properties.
Structural Characterization:
Dynamic Light Scattering (DLS): DLS is a primary technique used to determine the size (hydrodynamic radius or Z-average diameter) and size distribution (polydispersity index) of the nanoparticles in solution. acs.orgacs.org Studies have shown that the size of nanodiscs can be influenced by the polymer concentration and the specific copolymer used. acs.org For example, nanodiscs formed from different styrene-maleic acid copolymers can exhibit different size ranges even with the same styrene-to-maleic acid ratio. acs.org
Size-Exclusion Chromatography (SEC): SEC is used to separate nanoparticles based on their size and to determine their hydrodynamic radii. acs.org It can also be used to purify the nanodiscs from excess, unincorporated polymer. acs.org
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, confirming their morphology (e.g., discoidal shape) and providing information on their size and uniformity. researchgate.netnih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including 31P NMR, can be used to study the lipid environment within the nanodiscs and confirm the formation of a bilayer structure. mdpi.com Diffusion NMR can also provide insights into the size of the particles. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical modification of the copolymers, for instance, by identifying the characteristic peaks of the newly formed amide bonds. mdpi.comacs.org
Stability Assessment:
The stability of this compound-based nanoparticles is a critical parameter, especially for applications in biological systems.
pH Stability: A significant advantage of some modified this compound copolymers, such as zwitterionic styrene-maleic amides (zSMAs), is their enhanced stability over a wider pH range compared to their unmodified styrene-maleic acid (SMA) counterparts. memtein.com While SMA tends to aggregate at low pH, certain diamide derivatives remain stable. acs.orgmemtein.com
Stability in the Presence of Cations: Unmodified SMA copolymers can precipitate in the presence of divalent cations. memtein.com In contrast, some this compound copolymers show improved stability in solutions containing ions like Ca2+. memtein.com
Thermal Stability: The thermal stability of the nanodiscs can be assessed by monitoring changes in their size or aggregation state as a function of temperature using DLS. acs.org Studies have shown that nanodiscs formed from different copolymers can have similar thermal stabilities. acs.org Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of the copolymers themselves. aston.ac.ukchalcogen.ro
Colloidal Stability: The colloidal stability of nanoparticle solutions is often evaluated by monitoring for any precipitation over time. nih.gov The zeta potential of the nanoparticles, which is a measure of their surface charge, is another important indicator of colloidal stability. A high magnitude of the zeta potential generally indicates good stability against aggregation. mdpi.comnih.gov
Table 2: Characterization Techniques for this compound-Based Nanoparticles
| Characterization Technique | Information Obtained |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution, and stability against temperature changes acs.orgacs.org |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius and purification of nanoparticles acs.orgacs.org |
| Transmission Electron Microscopy (TEM) | Morphology, size, and uniformity of nanoparticles researchgate.netnih.govacs.org |
| Nuclear Magnetic Resonance (NMR) | Lipid environment, particle size, and structural integrity mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure and confirmation of amide bond formation mdpi.comacs.org |
| Zeta Potential Measurement | Surface charge and colloidal stability mdpi.comnih.gov |
| Thermogravimetric Analysis (TGA) | Thermal stability of the copolymers aston.ac.ukchalcogen.ro |
Advanced Analytical Techniques for Research Purity and Reaction Monitoring of Maleic Acid Diamide
Chromatographic Methodologies for Isolation, Purity Assessment, and Mechanistic Studies
Chromatography is a cornerstone for the analysis of maleic acid diamide (B1670390). The selection of a specific technique depends on the analytical goal, whether it is quantitative purity assessment, isolation of isomers, or rapid monitoring of a synthesis reaction.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of non-volatile compounds like maleic acid diamide. Given that this compound is a polar, hydrophilic compound, similar to its precursor maleic acid, challenges in retention on traditional reversed-phase columns can arise. helixchrom.com To overcome this, specialized column chemistries and mobile phase compositions are employed. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides excellent retention and peak shape for such analytes without the need for ion-pairing reagents. helixchrom.com
Method development for this compound would focus on selecting appropriate columns and mobile phases to achieve baseline separation from starting materials (e.g., maleic anhydride (B1165640), ammonia) and potential byproducts. A photodiode array (PDA) detector is commonly used for detection, allowing for the quantification and preliminary identification of components based on their UV-Vis spectra. fda.gov.tw
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Column | Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) or C18 helixchrom.comfda.gov.tw | Enhances retention and improves peak shape for polar analytes. helixchrom.com |
| Mobile Phase | Aqueous buffer (e.g., 0.1% Phosphoric Acid) and organic modifier (e.g., Acetonitrile or Methanol) fda.gov.twsielc.com | Controls retention and selectivity of the separation. |
| Detection | UV Detector (e.g., 200-220 nm) or Photodiode Array (PDA) sielc.comsielc.com | Allows for sensitive detection and quantification of the analyte. |
| Flow Rate | 1.0 mL/min sielc.com | Typical analytical flow rate for standard HPLC columns. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique ideal for separating and identifying volatile and semi-volatile compounds. zbaqchem.com this compound itself is non-volatile and thermally labile, making direct analysis by GC impossible. Therefore, derivatization is a required step to convert it into a volatile analog. A common approach for compounds with active hydrogens (such as amides) is silylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a trimethylsilyl (B98337) (TMS) derivative. nih.gov
Once derivatized, GC-MS can be used to assess the purity of a sample by detecting and identifying volatile impurities or byproducts from the synthesis. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, offering high specificity and sensitivity. zbaqchem.com
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Derivatization Agent | MSTFA or other silylating agents | Increases volatility and thermal stability for GC analysis. nih.gov |
| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol - PEG) zbaqchem.com | Provides good separation for polar derivatized compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry analytes through the column. |
| Detector | Mass Spectrometer (MS) zbaqchem.com | Provides identification based on mass-to-charge ratio and fragmentation patterns. zbaqchem.com |
| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |
Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov SFC is particularly advantageous for the separation of isomers and chiral compounds, often providing faster and more efficient separations than HPLC. researchgate.netchromatographyonline.com
A key application for SFC in the context of this compound would be the separation of its cis-isomer (this compound) from its corresponding trans-isomer, fumaric acid diamide. These geometric isomers can be challenging to separate using conventional HPLC. The unique properties of the supercritical fluid mobile phase can enhance selectivity, enabling baseline resolution of such closely related compounds. nih.gov Chiral stationary phases can also be used in SFC to separate enantiomers if a chiral center is present in a derivative of the molecule. researchgate.net
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) researchgate.net | CO₂ provides low viscosity for high efficiency; the modifier adjusts solvent strength and selectivity. nih.gov |
| Stationary Phase | Chiral or achiral columns similar to those used in HPLC uliege.be | The choice of stationary phase is critical for achieving the desired selectivity, especially for isomers. |
| Back Pressure | 100-200 bar | Maintains the CO₂ in its supercritical state. |
| Detection | UV Detector or Mass Spectrometer (MS) chromatographyonline.com | UV is common; MS coupling provides structural information. chromatographyonline.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in organic chemistry to monitor the progress of reactions. nih.gov For the synthesis of this compound from a precursor like maleic anhydride, TLC can provide a quick qualitative assessment of the reaction mixture over time. thieme.de
By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals and developing the plate in an appropriate solvent system, one can visualize the disappearance of the starting material spot and the appearance of the product spot. The relative positions of the spots (Rf values) indicate the progress of the transformation. This allows a chemist to determine the optimal reaction time and to check for the formation of byproducts.
| Parameter | Example Condition | Purpose/Rationale |
|---|---|---|
| Stationary Phase | Silica gel plate with fluorescent indicator (e.g., F254) | A polar stationary phase suitable for separating polar organic compounds. |
| Mobile Phase | Mixture of a non-polar and a polar solvent (e.g., Toluene/Ethanol or Ethyl Acetate (B1210297)/Hexane) | The solvent ratio is optimized to achieve good separation between reactant and product spots. |
| Visualization | UV lamp (254 nm) | Allows visualization of UV-active compounds as dark spots on the fluorescent background. |
| Application | Spotting reaction mixture at t=0, t=1h, t=2h, etc. | Tracks the consumption of reactants and the formation of products over time. |
Hyphenated Techniques for In-Situ and On-Line Reaction Monitoring of this compound Transformations
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide rich, real-time data that is invaluable for understanding reaction mechanisms and kinetics.
Coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) transforms these separation techniques into powerful tools for real-time reaction monitoring and pathway elucidation. nih.gov By taking aliquots from a reaction mixture and directly analyzing them, chemists can identify not only the starting materials and final products but also transient intermediates and minor byproducts. rsc.org
For the synthesis of this compound, an LC-MS system could be used to monitor the aqueous reaction mixture directly. The liquid chromatograph separates the components, which are then introduced into the mass spectrometer. The MS provides the molecular weight of each component, allowing for the confident identification of the diamide product, unreacted starting materials, and any intermediates, such as the monoamide, maleamic acid. This level of detail is critical for optimizing reaction conditions to maximize yield and minimize byproduct formation. The combination of LC-MS and GC-MS can provide complementary information, offering a more complete profile of both volatile and non-volatile species in the reaction matrix. nih.gov
Emerging Research Directions and Future Perspectives for Maleic Acid Diamide
Integration of Artificial Intelligence and Machine Learning in Maleic Acid Diamide (B1670390) Research
One of the most promising applications of AI in chemistry is the prediction of reaction outcomes, including yield and optimal conditions. nih.govacs.org The synthesis of maleic acid diamide, typically involving the reaction of maleic anhydride (B1165640) with amines, presents a complex parameter space (e.g., choice of amine, solvent, catalyst, temperature). Machine learning models can be trained on datasets of chemical reactions to predict the success and yield of new, untested reactions. pku.edu.cnaiche.org
The general workflow for this predictive modeling is outlined in the table below.
| Step | Description | Application to this compound |
|---|---|---|
| Data Curation | Gathering and cleaning large datasets of chemical reactions from literature, patents, and experimental results. nih.govgatech.edu | Compile a database of reactions involving maleic anhydride and various primary and secondary amines to form diamides and polyamides. |
| Feature Engineering | Translating chemical structures and reaction conditions into machine-readable numerical descriptors (e.g., fingerprints, quantum-chemical properties). nih.govpku.edu.cn | Calculate descriptors for different amine and maleic anhydride derivatives, solvents, and catalysts to capture their electronic and steric properties. |
| Model Training | Using a curated dataset to train an ML algorithm (e.g., neural network, random forest) to recognize patterns correlating inputs with outputs (e.g., reaction yield). resolvemass.capku.edu.cn | Train a model to predict the yield of a specific this compound synthesis based on the chosen reactants and conditions. |
| Prediction & Validation | Using the trained model to predict the outcomes of new, virtual reactions and validating the most promising candidates through laboratory experiments. gatech.edu | Identify optimal, previously untested conditions for synthesizing a novel this compound with desired properties, then confirm experimentally. |
This compound in Sustainable Chemistry Initiatives
The chemical industry is under increasing pressure to adopt greener practices, focusing on renewable feedstocks, waste reduction, and the creation of environmentally benign products. Maleic anhydride, the primary precursor for this compound, is a versatile building block that is central to many of these initiatives. coacechem.comjsbcgroup.com
A key aspect of a circular economy is the valorization of waste streams—transforming low-value byproducts or post-consumer waste into valuable new materials. The reactivity of maleic anhydride makes it an excellent agent for the chemical modification of various waste products. By grafting maleic anhydride onto waste materials, it is possible to create functionalized intermediates that can then be reacted with diamines to form polymers and composites incorporating this compound structures.
This strategy has been successfully applied to:
Agro-industrial waste: Lignocellulosic materials such as orange waste and peach waste are rich in hydroxyl (-OH) groups. ncsu.educalpoly.edu These groups can react with maleic anhydride to form ester linkages, effectively grafting the anhydride onto the biopolymer backbone. ncsu.eduresearchgate.net The resulting material can then act as a compatibilizer or filler in biocomposites, improving the interfacial adhesion between the natural filler and a polymer matrix. researchgate.net
Waste plastics: Maleic anhydride can be grafted onto non-polar waste plastics like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). researchgate.netconsensus.app This introduces polar functional groups onto the polymer chain, transforming the waste plastic into a valuable compatibilizer for creating new polymer blends with enhanced mechanical properties. researchgate.netconsensus.app
The development of biodegradable polymers is crucial for mitigating plastic pollution. Maleic anhydride and maleic acid are recognized as valuable monomers for creating polymers with hydrolyzable ester bonds, which are susceptible to degradation. nih.govresearchgate.net Polyesters and copolyesters synthesized using maleic anhydride or maleic acid have shown promise as biodegradable materials. researchgate.netacs.orgsavvysciencepublisher.comresearchgate.net
By incorporating diamide linkages, it is possible to create biodegradable poly(ester-amide)s. The presence of both ester and amide groups can modulate the material's properties, including its rate of degradation. For instance, styrene-maleic acid copolymers have been used as a basis for biodegradable superabsorbent polymers. google.com Research in this area focuses on synthesizing polymers from maleic acid precursors and biopolymers to create materials for applications like controlled-release fertilizers and biomedical devices, where controlled degradation is a key requirement. savvysciencepublisher.comnih.gov The synthesis of polymers from renewable resources like carbohydrates and maleic anhydride is another promising route toward sustainable and biodegradable materials. researchgate.net
Advanced Functionalization Strategies for this compound
The chemical structure of this compound offers multiple sites for advanced functionalization, allowing for the precise tuning of material properties. The carbon-carbon double bond, in particular, is a hub for a variety of chemical transformations. These strategies often draw from the well-established chemistry of maleimides, which are cyclic analogs of this compound. rsc.orgresearchgate.net
Key functionalization strategies include:
Michael Addition: The electron-deficient double bond in the this compound backbone is susceptible to nucleophilic attack via a Michael addition reaction. This is a highly efficient reaction, particularly with thiol (-SH) groups (thiol-Michael addition), which proceeds readily under mild conditions. researchgate.net This allows for the grafting of various functional molecules, peptides, or polymers onto the diamide backbone, a common strategy in bioconjugation and hydrogel formation. nih.govnih.gov
Diels-Alder Cycloaddition: The double bond can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclic adducts. researchgate.net This [4+2] cycloaddition is a powerful tool for creating complex, three-dimensional architectures and for cross-linking polymer chains. The reaction is often reversible, which can be exploited to create self-healing or re-processable materials.
Photochemical Reactions: The double bond can participate in various photochemical reactions, such as [2+2] cycloadditions, upon exposure to UV light. This enables spatiotemporal control over material properties, allowing for photopatterning or photocuring of materials containing this compound units.
Post-Polymerization Modification: In polymers containing this compound repeating units, these functionalization reactions can be performed after polymerization. This allows for the creation of a single parent polymer that can be subsequently modified with a diverse range of functional groups, tailoring it for various applications without needing to synthesize a new polymer from scratch for each function. nih.gov
| Reaction Type | Reactant | Resulting Structure | Potential Application |
|---|---|---|---|
| Thiol-Michael Addition | Thiol (R-SH) | Succinimide thioether | Bioconjugation, hydrogel cross-linking. researchgate.netnih.gov |
| Diels-Alder Reaction | Diene (e.g., furan, cyclopentadiene) | Cyclic adduct (e.g., norbornene) | Self-healing materials, creating complex architectures. researchgate.net |
| [2+2] Photocycloaddition | Another C=C double bond + UV light | Cyclobutane (B1203170) ring | Photocuring, surface patterning, cross-linking. |
These advanced strategies are expanding the utility of this compound from simple structural components to active, functional elements within advanced materials. researchgate.netamanote.comresearchgate.netuwo.ca
Click Chemistry Applications with this compound Derivatives
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the synthesis of complex molecules and materials. While the closely related maleimides are well-established participants in thiol-Michael addition "click" reactions, the exploration of this compound derivatives in this arena is an area of growing interest. The carbon-carbon double bond in the this compound backbone presents a potential site for such reactions.
Thiol-ene and thiol-Michael reactions, in particular, offer a pathway to functionalize this compound derivatives. These reactions proceed under mild conditions and exhibit high efficiency, which is advantageous for the synthesis of well-defined structures. Research in this area is focused on leveraging the reactivity of the double bond to attach a variety of moieties, including peptides, polymers, and small molecules, thereby creating novel multifunctional materials. However, some studies have indicated that click chemistry applications with certain maleic acid amide derivatives can be challenging, with some experiments not proceeding as expected, suggesting that further investigation and optimization of reaction conditions are necessary. uu.nl
The development of this compound derivatives specifically designed for click chemistry could open up new avenues in bioconjugation and materials science. For instance, the synthesis of alkyne- or azide-functionalized maleic acid diamides would enable their participation in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This would allow for the straightforward linking of this compound units to a vast library of complementary functionalized molecules.
Post-Polymerization Modification of this compound Containing Polymers
Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional polymers with precisely controlled architectures and properties. A primary route to obtaining polymers containing this compound units is through the PPM of polymers bearing maleic anhydride groups. Copolymers of styrene and maleic anhydride (SMA) are a common precursor for this purpose. researchgate.net
The reaction of the anhydride rings in SMA with primary amines leads to a ring-opening reaction, resulting in the formation of a maleamic acid unit, which contains both an amide and a carboxylic acid group. memtein.com This transformation is highly efficient and can be carried out under mild conditions. The resulting polymer is adorned with this compound functionalities along its backbone. The degree of functionalization can be controlled by the stoichiometry of the amine used.
Further modifications can be performed on these this compound-containing polymers. The newly introduced carboxylic acid groups can be functionalized through various chemistries, such as esterification or amidation, to introduce additional functionalities. Furthermore, if the amine used in the initial ring-opening reaction contains other reactive groups (e.g., thiols, alkynes), these can be used for subsequent "click" reactions, creating complex, multifunctional polymer architectures. researchgate.netnih.gov
| Precursor Polymer | Modifying Agent | Resulting Functionality | Potential Subsequent Modification |
| Poly(styrene-co-maleic anhydride) | Primary Amine (R-NH2) | Maleamic Acid Units | Esterification, Amidation, Click Chemistry |
| Poly(styrene-co-maleic anhydride) | Diamine (H2N-R-NH2) | Cross-linked this compound Network | Swelling studies, controlled release |
| Polymer with pendant maleic anhydride | Amine with alkyne group | Alkyne-functionalized Maleamic Acid | Azide-alkyne "click" cycloaddition |
Interdisciplinary Research Avenues Involving this compound
The unique chemical properties of this compound make it a valuable component in various interdisciplinary research fields. Its ability to participate in specific chemical transformations and to act as a building block for larger structures is being exploited in both theoretical and experimental contexts, as well as at the interface of materials science and biology.
The synergy between theoretical calculations and experimental studies is crucial for advancing our understanding of this compound and its derivatives. Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic structure, reactivity, and conformational preferences of these molecules.
Recent collaborative studies have employed DFT to elucidate the reaction mechanisms involving maleamic acids, the precursors to maleic acid diamides. For example, theoretical calculations have been used to study the cyclodehydration of maleamic acids to form maleimides, providing insights into the reaction pathways and the factors that control product selectivity. lew.ro These computational findings are often validated by experimental data from techniques such as NMR spectroscopy, which can monitor the progress of the reaction and identify the structures of intermediates and products. lew.ro
Furthermore, DFT studies can predict the reactive sites of this compound derivatives, guiding experimental design for their functionalization. rsc.org By understanding the molecule's electronic properties, researchers can better predict how it will interact with other chemical species, facilitating the development of new synthetic routes and applications.
The application of this compound at the interface of nanotechnology and supramolecular engineering is a rapidly expanding area of research, with significant implications for drug delivery and materials design.
In nanotechnology, a notable application is the development of "Tumor-Acidity-Cleavable Maleic Acid Amide" (TACMAA) based nanoparticles. acs.org These smart nanoparticles are designed to be stable at physiological pH but to disassemble in the acidic microenvironment of tumors. This is achieved by incorporating a maleic acid amide derivative that is susceptible to hydrolysis under acidic conditions. This pH-responsive behavior allows for the targeted release of anticancer drugs directly at the tumor site, potentially increasing therapeutic efficacy while reducing side effects. acs.orgnih.gov
In the realm of supramolecular engineering, maleic acid and its diamide derivatives are being explored as versatile building blocks for the construction of complex, self-assembled structures. The carboxylic acid and amide groups of this compound can participate in hydrogen bonding and coordination interactions, driving the formation of well-defined supramolecular architectures. For example, maleic acid has been shown to form salts and co-crystals with various organic polyamines, creating intricate one-, two-, and three-dimensional networks. researchgate.netnih.govnih.govmdpi.com The principles learned from these systems can be extended to this compound, enabling the design of novel metal-organic frameworks (MOFs) and other supramolecular materials with potential applications in gas storage, catalysis, and sensing.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing maleic acid diamide with high purity for laboratory use?
- Methodological Answer : this compound can be synthesized via hydrolysis of maleic anhydride followed by amidation. Critical steps include controlling reaction temperature (e.g., maintaining 360°C for oxidation of benzene to maleic anhydride) and using stoichiometric ammonia to ensure complete amidation . Purification via recrystallization or column chromatography is essential to remove unreacted precursors. Analytical validation using NMR (e.g., verifying NH₂ peaks at δ 6.5–7.0 ppm) and HPLC (purity >98%) ensures reproducibility .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures (e.g., maleic acid melts at 135°C, while its diamide may degrade above 200°C) . Accelerated aging tests under controlled humidity (e.g., 40–80% RH) and pH (acidic/alkaline buffers) can identify hydrolysis risks. Data should be analyzed using Arrhenius models to predict shelf-life .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., D₄-maleic acid diamide) minimizes matrix effects. For non-polar matrices, derivatization with BSTFA enhances detectability. Calibration curves (R² > 0.99) and spike-recovery experiments (85–115%) validate accuracy .
Advanced Research Questions
Q. How can transcriptomic profiling elucidate the neurotoxic mechanisms of this compound in neuronal cells?
- Methodological Answer : Treat SH-SY5Y cells with this compound (e.g., 10–100 μM doses) and perform RNA sequencing. Focus on differentially expressed genes (DEGs) linked to calcium regulation (e.g., GRIA1, S100A3) and oxidative stress. Validate findings via qPCR and functional assays (e.g., intracellular Ca²⁺ flux measurements). Statistical analysis should include one-way ANOVA with Dunnett’s post-hoc tests (p < 0.05) .
Q. How should researchers address contradictions in toxicity data between in vitro and animal studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic conversion in vivo vs. direct exposure in vitro). Conduct comparative studies using primary hepatocytes co-cultured with neuronal cells to simulate in vivo metabolism. Meta-analysis of existing datasets (e.g., ECOTOX, PubChem) can identify confounding variables like dosing regimes or species-specific responses .
Q. What computational approaches are suitable for modeling this compound’s isomerization dynamics and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict energy barriers for cis-trans isomerization. Molecular docking (AutoDock Vina) identifies binding affinities to enzymes like glutathione S-transferase. Validate models with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .
Q. How to design experiments investigating synergistic effects of this compound in polymer composites?
- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize variables like monomer ratios (e.g., this compound:styrene) and initiator concentrations. Characterize composites via FTIR (crosslinking peaks at 1700–1750 cm⁻¹) and tensile testing. Statistical tools like response surface methodology (RSM) identify significant interactions .
Methodological Best Practices
- Data Presentation : Tabulate raw data (e.g., LC-MS/MS peak areas, DEG fold-changes) in supplementary materials. Use box plots for toxicity studies and line graphs for stability kinetics .
- Replication Challenges : Document reagent lot numbers, storage conditions (-20°C for labile diamides), and instrument calibration logs to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
